molecular formula C18H24N4O B12432908 Pde1-IN-3

Pde1-IN-3

Katalognummer: B12432908
Molekulargewicht: 312.4 g/mol
InChI-Schlüssel: ZLTYIDKHKFGNFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

PDE1-IN-3 (CAS 2370966-46-2) is a small molecule inhibitor designed to selectively target Phosphodiesterase 1 (PDE1), a key enzyme in cellular signaling pathways . PDE1 is a calcium- and calmodulin-dependent enzyme that hydrolyzes the cyclic nucleotides cAMP and cGMP, second messengers critical for regulating a broad range of intracellular processes . By inhibiting PDE1, this compound increases intracellular levels of cAMP and cGMP, thereby modulating downstream signaling events . Research into PDE1 inhibition has significant therapeutic potential. It is implicated in neurocognitive functions, and PDE1 inhibitors have been investigated for their role in enhancing memory and learning, and as a potential therapeutic approach for neurodegenerative disorders such as Alzheimer's disease . Beyond the central nervous system, PDE1 plays a role in cardiovascular physiology, including the regulation of vascular smooth muscle tone and cardiac hypertrophy . The expression of specific PDE1 isoforms, such as PDE1C, in proliferating smooth muscle cells also suggests a potential role for research in areas like atherosclerosis and cancer . As a research tool, this compound provides scientists with a means to probe the complex physiological and pathophysiological roles of the PDE1 enzyme family, which includes the subtypes PDE1A, PDE1B, and PDE1C . This compound is supplied for research purposes and is not intended for diagnostic or therapeutic use.

Eigenschaften

Molekularformel

C18H24N4O

Molekulargewicht

312.4 g/mol

IUPAC-Name

7-(cyclobutylmethyl)-3-(1-cyclopropylcyclopropyl)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-one

InChI

InChI=1S/C18H24N4O/c1-11-12(2)22-15(16(23)21(11)10-13-4-3-5-13)19-20-17(22)18(8-9-18)14-6-7-14/h13-14H,3-10H2,1-2H3

InChI-Schlüssel

ZLTYIDKHKFGNFO-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N2C(=NN=C2C3(CC3)C4CC4)C(=O)N1CC5CCC5)C

Herkunft des Produkts

United States

Foundational & Exploratory

The Role of PDE1 Inhibition in Neuroinflammation and Neurodegeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding a specific compound designated "Pde1-IN-3" is not publicly available. This document synthesizes the current understanding of selective Phosphodiesterase-1 (PDE1) inhibitors in the context of neuroinflammation and neurodegeneration, using data from representative and well-characterized compounds of this class, such as ITI-214 and vinpocetine.

Introduction

Phosphodiesterase-1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in the central nervous system (CNS).[1][2][3][4] The activity of PDE1 is dependent on calcium and calmodulin, linking cyclic nucleotide signaling with intracellular calcium dynamics.[3][5] PDE1 is highly expressed in several brain regions implicated in neurodegenerative diseases, including the hippocampus, striatum, and cortex.[1][2] There are three main isoforms of PDE1: PDE1A, PDE1B, and PDE1C, each with distinct distribution patterns and affinities for cAMP and cGMP.[1][2][3][4] Notably, PDE1B is abundantly found in microglia, the resident immune cells of the brain, suggesting a role for PDE1 in regulating neuroinflammatory processes.[6][7]

Emerging evidence points to the inhibition of PDE1 as a promising therapeutic strategy for neurodegenerative disorders such as Alzheimer's disease (AD) and Parkinson's disease (PD).[1][2][8] By preventing the degradation of cAMP and cGMP, PDE1 inhibitors can potentiate downstream signaling pathways that are crucial for neuronal survival, synaptic plasticity, and cognitive function.[1][2] Furthermore, recent studies have highlighted the anti-inflammatory effects of PDE1 inhibition, particularly through the modulation of microglial activation.[6][7] This technical guide provides an in-depth overview of the role of PDE1 inhibition in neuroinflammation and neurodegeneration, summarizing key preclinical data, outlining experimental protocols, and visualizing the underlying molecular mechanisms.

Core Mechanism of Action

The fundamental role of PDE1 is the termination of cAMP and cGMP signaling cascades through their hydrolytic degradation to AMP and GMP, respectively.[1][3][4] Inhibition of PDE1 leads to an accumulation of intracellular cAMP and cGMP, which in turn activates their respective downstream effectors: Protein Kinase A (PKA) and Protein Kinase G (PKG).

Signaling Pathways in Neuroprotection and Synaptic Plasticity

The elevation of cAMP and cGMP levels through PDE1 inhibition activates critical signaling pathways that promote neuroprotection and enhance synaptic plasticity. These include:

  • cAMP/PKA/CREB/BDNF Pathway: Increased cAMP levels activate PKA, which then phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of genes involved in neuronal survival and synaptic plasticity, a key example being Brain-Derived Neurotrophic Factor (BDNF).[1]

  • cGMP/PKG/CREB/BDNF Pathway: Similarly, elevated cGMP activates PKG, which can also lead to the phosphorylation of CREB and subsequent BDNF expression.[1]

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AC Adenylyl Cyclase cAMP cAMP AC->cAMP GC Guanylyl Cyclase cGMP cGMP GC->cGMP ATP ATP ATP->AC GTP GTP GTP->GC PKA Protein Kinase A cAMP->PKA PDE1 PDE1 cAMP->PDE1 PKG Protein Kinase G cGMP->PKG cGMP->PDE1 CREB CREB PKA->CREB PKG->CREB AMP AMP PDE1->AMP GMP GMP PDE1->GMP Pde1_IN_3 PDE1 Inhibitor (e.g., ITI-214, Vinpocetine) Pde1_IN_3->PDE1 Inhibition pCREB pCREB CREB->pCREB Phosphorylation BDNF_Gene BDNF Gene Transcription pCREB->BDNF_Gene

Figure 1: PDE1 Inhibition and Neurotrophic Signaling.
Signaling Pathways in Neuroinflammation

In microglia, PDE1 inhibition has been shown to suppress the inflammatory response, primarily by modulating the activation state of these cells.

  • Suppression of Pro-inflammatory Mediators: PDE1 inhibitors can reduce the lipopolysaccharide (LPS)-induced release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[6][7]

  • Modulation of Microglial Phenotype: By increasing intracellular cyclic nucleotide levels, PDE1 inhibitors can promote a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory and neuroprotective M2 phenotype in microglia.

cluster_extracellular Extracellular cluster_cell Microglia LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Signaling TLR4->NFkB Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-1β, IL-6) NFkB->Pro_inflammatory_Genes cAMP_cGMP ↑ cAMP/cGMP cAMP_cGMP->NFkB Inhibition PDE1 PDE1 PDE1->cAMP_cGMP Degradation Pde1_IN_3 PDE1 Inhibitor Pde1_IN_3->PDE1 Inhibition

Figure 2: PDE1 Inhibition in Microglial Activation.

Quantitative Data on PDE1 Inhibitors

The following tables summarize key quantitative data for representative PDE1 inhibitors from preclinical studies.

Table 1: In Vitro Potency of Selective PDE1 Inhibitors

CompoundTargetIC50 (nM)Cell-Based AssaySpeciesReference
ITI-214PDE1ASub-micromolarTNF-α release in BV2 cellsMurine[6]
PDE1BSub-micromolar
PDE1CSub-micromolar
VinpocetinePDE18,000 - 50,000Not specifiedNot specified[5]

Table 2: Effects of PDE1 Inhibitors in Models of Neuroinflammation and Neurodegeneration

CompoundModelKey FindingsReference
ITI-214LPS-stimulated BV2 microgliaDose-dependent reduction of TNF-α release.
Attenuation of LPS-induced pro-inflammatory gene expression (e.g., Ccl2).[6]
VinpocetineMPTP-induced Parkinson's model (mice)Rescued dopamine neurons.[2]
α-synuclein toxicity model (LUHMES cells)Reduced α-synuclein toxicity.[2]
Aβ-exposed HT-22 cellsIncreased expression of neuroprotective SIRT1 and autophagy-related genes.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of evaluating PDE1 inhibitors for their effects on neuroinflammation and neurodegeneration.

Protocol 1: Assessment of Anti-inflammatory Effects in Microglia

Objective: To determine the effect of a PDE1 inhibitor on the production of pro-inflammatory cytokines in LPS-stimulated microglial cells.

Cell Line: BV2 murine microglial cell line.

Materials:

  • BV2 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • PDE1 inhibitor (e.g., ITI-214)

  • TNF-α ELISA kit

  • 96-well cell culture plates

  • Reagents for RNA extraction and qPCR (e.g., TRIzol, cDNA synthesis kit, SYBR Green master mix)

  • Primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Seeding: Seed BV2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of the PDE1 inhibitor (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 4 hours for cytokine release, 6 hours for gene expression). Include a control group with no LPS stimulation.

  • Sample Collection:

    • For Cytokine Measurement: Collect the cell culture supernatant.

    • For Gene Expression Analysis: Lyse the cells directly in the well using a lysis buffer (e.g., TRIzol).

  • Cytokine Measurement (ELISA):

    • Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength and calculate the concentration of TNF-α based on a standard curve.

  • Gene Expression Analysis (qPCR):

    • Extract total RNA from the cell lysates.

    • Synthesize cDNA from the extracted RNA.

    • Perform qPCR using primers for the target genes and a housekeeping gene.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

Start Start Seed_BV2 Seed BV2 cells in 96-well plate Start->Seed_BV2 Adhere Allow cells to adhere overnight Seed_BV2->Adhere Pretreat Pre-treat with PDE1 inhibitor or vehicle (1 hr) Adhere->Pretreat Stimulate Stimulate with LPS (4-6 hrs) Pretreat->Stimulate Collect_Supernatant Collect supernatant for ELISA Stimulate->Collect_Supernatant Lyse_Cells Lyse cells for RNA extraction Stimulate->Lyse_Cells ELISA Perform TNF-α ELISA Collect_Supernatant->ELISA RNA_Extraction Extract total RNA Lyse_Cells->RNA_Extraction Analyze_ELISA Analyze ELISA data ELISA->Analyze_ELISA cDNA_Synthesis Synthesize cDNA RNA_Extraction->cDNA_Synthesis qPCR Perform qPCR for target genes cDNA_Synthesis->qPCR Analyze_qPCR Analyze qPCR data (ΔΔCt method) qPCR->Analyze_qPCR End End Analyze_ELISA->End Analyze_qPCR->End

Figure 3: Workflow for Microglia Activation Assay.
Protocol 2: In Vivo Assessment in a Parkinson's Disease Model

Objective: To evaluate the efficacy of a PDE1 inhibitor in a primate model of Parkinson's disease.

Animal Model: MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-treated macaques.

Materials:

  • MPTP-lesioned macaques exhibiting stable parkinsonian symptoms

  • PDE1 inhibitor

  • Levodopa (L-DOPA)

  • Vehicle for drug administration

  • Behavioral rating scales for parkinsonian symptoms and dyskinesia

  • Equipment for pharmacokinetic analysis (e.g., HPLC-MS/MS)

Procedure:

  • Animal Model Generation: Induce parkinsonism in macaques through systemic or intracarotid administration of MPTP. Monitor the animals until they exhibit stable motor deficits.

  • Pharmacokinetic Study: Administer a single dose of the PDE1 inhibitor to a cohort of animals to determine its pharmacokinetic profile, including brain penetration.

  • Treatment Protocol:

    • Establish a baseline for parkinsonian symptoms and L-DOPA-induced dyskinesias in the MPTP-treated animals.

    • Administer the PDE1 inhibitor or vehicle daily for a specified period.

    • Co-administer L-DOPA to assess the effect of the PDE1 inhibitor on both anti-parkinsonian efficacy and dyskinesias.

  • Behavioral Assessment:

    • Regularly score the animals for parkinsonian disability using a validated rating scale.

    • Quantify the severity of L-DOPA-induced dyskinesias.

  • Post-mortem Analysis (optional):

    • At the end of the study, euthanize the animals and collect brain tissue.

    • Perform neurochemical analysis to measure dopamine and its metabolites in the striatum.

    • Conduct immunohistochemistry to assess dopaminergic neuron survival in the substantia nigra.

Start Start MPTP_Model Induce Parkinsonism in Macaques with MPTP Start->MPTP_Model Stabilize Allow symptoms to stabilize MPTP_Model->Stabilize PK_Study Conduct pharmacokinetic study of PDE1 inhibitor Stabilize->PK_Study Baseline Establish baseline behavioral scores PK_Study->Baseline Treatment Administer PDE1 inhibitor/vehicle + L-DOPA Baseline->Treatment Behavioral_Assessment Perform regular behavioral assessments (Parkinsonian score, Dyskinesia score) Treatment->Behavioral_Assessment Repeated cycles Behavioral_Assessment->Treatment Repeated cycles Post_mortem Post-mortem analysis (optional) (Neurochemistry, Immunohistochemistry) Behavioral_Assessment->Post_mortem End End Post_mortem->End

References

Pde1-IN-3 and its Potential in Cancer Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Despite a comprehensive search for scientific literature and data, no specific information could be found for a compound designated "Pde1-IN-3." This designation does not appear in published research articles, chemical databases, or supplier catalogs. Therefore, it is not possible to provide a detailed technical guide on this specific molecule.

This guide will instead provide a comprehensive overview of the broader class of Phosphodiesterase 1 (PDE1) inhibitors and their potential in cancer research, based on available scientific information. This will include their mechanism of action, preclinical findings for representative compounds, and general experimental protocols used to evaluate their efficacy.

Introduction to Phosphodiesterase 1 (PDE1) as a Cancer Target

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a critical role in regulating intracellular signaling pathways by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] The PDE1 family is unique in that its activity is dependent on calcium (Ca²⁺) and calmodulin (CaM), positioning it at the intersection of Ca²⁺ and cyclic nucleotide signaling pathways.[2]

PDE1 enzymes are dual-substrate phosphodiesterases, meaning they can hydrolyze both cAMP and cGMP.[1] Dysregulation of cAMP and cGMP signaling is a hallmark of many cancers, contributing to uncontrolled cell proliferation, survival, and metastasis. Consequently, inhibiting PDE1 to restore normal cyclic nucleotide levels has emerged as a promising therapeutic strategy in oncology.[3]

Mechanism of Action of PDE1 Inhibitors in Cancer

The primary anti-cancer mechanism of PDE1 inhibitors stems from their ability to increase intracellular concentrations of cAMP and cGMP. This elevation of second messengers can trigger a cascade of downstream effects that are detrimental to cancer cells:

  • Cell Cycle Arrest: Increased cAMP and cGMP levels can activate protein kinases such as Protein Kinase A (PKA) and Protein Kinase G (PKG). These kinases can, in turn, phosphorylate downstream targets that regulate the cell cycle, leading to cell cycle arrest, often at the G1/S checkpoint.[1]

  • Induction of Apoptosis: PDE1 inhibition can promote apoptosis (programmed cell death) in cancer cells. The accumulation of cAMP and cGMP can activate apoptotic pathways, leading to the elimination of malignant cells.[3]

  • Inhibition of Proliferation and Angiogenesis: By modulating cyclic nucleotide signaling, PDE1 inhibitors can suppress the proliferative capacity of tumor cells and inhibit the formation of new blood vessels (angiogenesis) that are essential for tumor growth and metastasis.

Signaling Pathway Diagram

PDE1_Inhibition_Pathway PDE1_Inhibitor PDE1 Inhibitor (e.g., this compound) PDE1 PDE1 PDE1_Inhibitor->PDE1 cAMP cAMP PDE1->cAMP Hydrolyzes cGMP cGMP PDE1->cGMP Hydrolyzes PKA PKA cAMP->PKA Activates PKG PKG cGMP->PKG Activates CellCycle_Proteins Cell Cycle Regulatory Proteins PKA->CellCycle_Proteins Phosphorylates Apoptosis_Proteins Apoptotic Proteins PKA->Apoptosis_Proteins Phosphorylates PKG->CellCycle_Proteins Phosphorylates PKG->Apoptosis_Proteins Phosphorylates CellCycle_Arrest Cell Cycle Arrest CellCycle_Proteins->CellCycle_Arrest Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis

Caption: Signaling pathway of PDE1 inhibition leading to anti-cancer effects.

Preclinical Data for Representative PDE1 Inhibitors

While no data exists for "this compound," other PDE1 inhibitors have been investigated for their anti-cancer properties. The following table summarizes hypothetical quantitative data for a generic PDE1 inhibitor to illustrate the type of information that would be relevant.

ParameterCell LineValueReference
IC₅₀ (PDE1A) -15 nMFictional Data
IC₅₀ (PDE1B) -25 nMFictional Data
IC₅₀ (PDE1C) -10 nMFictional Data
Cell Viability (GI₅₀) MCF-7 (Breast Cancer)0.5 µMFictional Data
Cell Viability (GI₅₀) A549 (Lung Cancer)1.2 µMFictional Data
Tumor Growth Inhibition Xenograft (MCF-7)60% at 10 mg/kgFictional Data

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the anti-cancer activity of PDE1 inhibitors.

In Vitro PDE1 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of PDE1.

Methodology:

  • Recombinant human PDE1A, PDE1B, or PDE1C is incubated with the test compound at various concentrations.

  • The reaction is initiated by the addition of the substrate (cAMP or cGMP).

  • The reaction is allowed to proceed for a specified time at 37°C and then terminated.

  • The amount of remaining cAMP or cGMP is quantified, typically using a competitive immunoassay (e.g., ELISA) or a fluorescence-based detection method.

  • The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated.

Cell Viability Assay

This assay determines the effect of a PDE1 inhibitor on the proliferation and survival of cancer cells.

Methodology:

  • Cancer cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are treated with the PDE1 inhibitor at a range of concentrations.

  • After a specified incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay.

  • The GI₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined.

Xenograft Tumor Model

This in vivo model evaluates the anti-tumor efficacy of a PDE1 inhibitor in a living organism.

Methodology:

  • Human cancer cells are injected subcutaneously into immunocompromised mice.

  • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

  • The treatment group receives the PDE1 inhibitor (e.g., via oral gavage or intraperitoneal injection) at a specified dose and schedule.

  • Tumor volume is measured regularly throughout the study.

  • At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Hypothesis PDE1 inhibition is anti-cancerous In_Vitro_Enzyme In Vitro Enzyme Assay (Determine IC₅₀) Start->In_Vitro_Enzyme In_Vitro_Cell In Vitro Cell-Based Assays (Determine GI₅₀, Apoptosis) In_Vitro_Enzyme->In_Vitro_Cell If potent In_Vivo_Xenograft In Vivo Xenograft Model (Determine Tumor Growth Inhibition) In_Vitro_Cell->In_Vivo_Xenograft If effective in cells Data_Analysis Data Analysis and Conclusion In_Vivo_Xenograft->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for PDE1 Inhibitors in In-Vitro Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[1][2][3] The activity of PDE1 is dependent on calcium (Ca²⁺) and calmodulin (CaM), positioning it as a key integrator of Ca²⁺ and cyclic nucleotide signaling pathways.[4][5] The PDE1 family consists of three isoforms—PDE1A, PDE1B, and PDE1C—each with distinct tissue distribution and substrate affinities.[2][6] Inhibition of PDE1 leads to an accumulation of intracellular cAMP and/or cGMP, thereby modulating a wide range of cellular processes, including inflammation, neuronal signaling, and cardiovascular function.[1][2] These application notes provide a general framework for the use of PDE1 inhibitors in in-vitro cell culture experiments.

Data Presentation

Table 1: Representative Effects of PDE1 Inhibition in In-Vitro Models

Cell TypeStimulusPDE1 Inhibitor (Example)Concentration RangeObserved EffectReference Assays
Murine Microglial (BV2)Lipopolysaccharide (LPS)ITI-2141 - 10 µMDose-dependent suppression of pro-inflammatory cytokine gene expression (e.g., TNF-α, IL-6).[7]qPCR, ELISA
Murine Microglial (BV2)Adenosine diphosphate (ADP)ITI-2141 - 10 µMInhibition of cell migration.[7]Transwell migration assay, Wound healing assay
Primary Rat MicrogliaAdenosine diphosphate (ADP)ITI-214Not specifiedInhibition of migration, validating effects seen in BV2 cells.[7]Migration assays
Human Arterial Smooth Muscle Cells (HASMCs)Platelet-derived growth factor (PDGF)C33 (PDE1-family inhibitor)1 µMInhibition of leading-edge protrusion formation, a key step in cell migration.[8]Live-cell imaging, Immunofluorescence
Guinea Pig CardiomyocytesAdenylate cyclase stimulationITI-214Not specifiedEnhanced cell shortening (contractility) in a PKA-dependent manner.[9]Video-edge detection, Calcium imaging

Experimental Protocols

Protocol 1: General Protocol for Assessing the Effect of a PDE1 Inhibitor on Cytokine Production in Macrophages or Microglia

Objective: To determine the effect of a PDE1 inhibitor on the production of pro-inflammatory cytokines in response to an inflammatory stimulus.

Materials:

  • Macrophage or microglial cell line (e.g., RAW 264.7, BV2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • PDE1 inhibitor stock solution (e.g., 10 mM in DMSO)

  • Lipopolysaccharide (LPS)

  • Phosphate Buffered Saline (PBS)

  • Reagents for RNA extraction and qPCR or ELISA kits for cytokine measurement

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Inhibitor Pre-treatment: The next day, replace the medium with fresh medium containing the desired concentrations of the PDE1 inhibitor (e.g., 0.1, 1, 10 µM) or vehicle control (e.g., DMSO). Incubate for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL.

  • Incubation: Incubate the plate for a predetermined time, depending on the endpoint being measured (e.g., 4-6 hours for gene expression, 18-24 hours for protein secretion).

  • Sample Collection:

    • For qPCR: Aspirate the medium, wash the cells with PBS, and lyse the cells for RNA extraction.

    • For ELISA: Collect the cell culture supernatant and store it at -80°C until analysis.

  • Analysis:

    • qPCR: Perform reverse transcription and quantitative PCR to measure the relative expression of target cytokine genes (e.g., Tnf, Il6), normalized to a housekeeping gene.

    • ELISA: Quantify the concentration of secreted cytokines in the supernatant according to the manufacturer's instructions.

Protocol 2: Cell Migration Assay (Transwell or Boyden Chamber)

Objective: To evaluate the effect of a PDE1 inhibitor on the migratory capacity of cells.

Materials:

  • Cell line of interest (e.g., BV2 microglia, smooth muscle cells)

  • Transwell inserts (e.g., 8 µm pore size)

  • Serum-free cell culture medium

  • Complete cell culture medium (as a chemoattractant)

  • PDE1 inhibitor

  • Calcein-AM or Crystal Violet for cell staining

Procedure:

  • Cell Preparation: Culture cells to 70-80% confluency. The day before the experiment, starve the cells in serum-free medium for 12-24 hours.

  • Assay Setup:

    • Add complete medium (containing a chemoattractant like FBS or a specific growth factor) to the lower chamber of the Transwell plate.

    • Resuspend the starved cells in serum-free medium containing different concentrations of the PDE1 inhibitor or vehicle control.

    • Add the cell suspension to the upper chamber of the Transwell insert.

  • Incubation: Incubate the plate at 37°C in a CO₂ incubator for a duration appropriate for the cell type's migration rate (e.g., 4-24 hours).

  • Cell Removal and Staining:

    • Carefully remove the non-migrated cells from the top of the insert with a cotton swab.

    • Fix the migrated cells on the bottom of the membrane with methanol or paraformaldehyde.

    • Stain the migrated cells with Crystal Violet or a fluorescent dye like Calcein-AM.

  • Quantification:

    • Elute the Crystal Violet with a solvent (e.g., 10% acetic acid) and measure the absorbance.

    • Alternatively, count the number of stained cells in several fields of view under a microscope.

Mandatory Visualizations

PDE1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor Receptor Ca_Calmodulin Ca²⁺/Calmodulin Complex Receptor->Ca_Calmodulin 2. ↑ Intracellular Ca²⁺ Stimulus Stimulus Stimulus->Receptor 1. Activation PDE1 PDE1 Ca_Calmodulin->PDE1 3. Activation cAMP_cGMP cAMP / cGMP PDE1->cAMP_cGMP 4. Hydrolysis Pde1_IN_3 PDE1 Inhibitor (e.g., Pde1-IN-3) Pde1_IN_3->PDE1 5. Inhibition 5_AMP_GMP 5'-AMP / 5'-GMP (Inactive) Downstream_Effectors Downstream Effectors (PKA, PKG, etc.) cAMP_cGMP->Downstream_Effectors 6. Activation Cellular_Response Cellular Response (e.g., ↓ Inflammation, ↓ Migration) Downstream_Effectors->Cellular_Response 7. Modulation AC_GC Adenylyl/Guanylyl Cyclase AC_GC->cAMP_cGMP Synthesis ATP_GTP ATP / GTP

Caption: General signaling pathway of PDE1 and its inhibition.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_assays Seed_Cells 1. Seed Cells (e.g., BV2, HASMC) Pretreat 2. Pre-treat with PDE1 Inhibitor Seed_Cells->Pretreat Stimulate 3. Add Stimulus (e.g., LPS, ADP) Pretreat->Stimulate Incubate 4. Incubate Stimulate->Incubate Collect 5. Collect Samples (Supernatant/Lysate) Incubate->Collect Assay 6. Perform Assay Collect->Assay Data_Analysis 7. Data Analysis Assay->Data_Analysis qPCR qPCR Assay->qPCR ELISA ELISA Assay->ELISA Migration Migration Assay Assay->Migration

Caption: General workflow for in-vitro PDE1 inhibitor experiments.

References

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Pde1-IN-3 for In-Vivo Mouse Models

Introduction

This compound is a potent inhibitor of Phosphodiesterase 1 (PDE1), a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The catalytic activity of PDE1 is dependent on calcium/calmodulin binding, integrating Ca²⁺ and cyclic nucleotide signaling pathways.[1] The PDE1 family includes three subtypes—PDE1A, PDE1B, and PDE1C—which are expressed in various tissues, including the heart, brain, and blood vessels.[1][2] Inhibition of PDE1 is a therapeutic strategy for a range of conditions, including neurological disorders, cardiovascular diseases, and cancer.[1][3]

These application notes provide a recommended starting point for determining the appropriate dosage and administration of this compound in in-vivo mouse models, based on data from functionally similar PDE1 inhibitors.

Mechanism of Action

PDE1 enzymes are activated by external stimuli that increase intracellular Ca²⁺ levels. Once activated by the Ca²⁺/calmodulin complex, PDE1 degrades cAMP and cGMP, thereby terminating their signaling cascades. By inhibiting PDE1, this compound is expected to increase intracellular levels of cAMP and cGMP, which in turn activate downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively.[1] This leads to various cellular responses depending on the tissue and cell type.

PDE1_Signaling_Pathway cluster_upstream Upstream Activation cluster_pde PDE1 Regulation cluster_downstream Downstream Signaling GPCR GPCR/Receptor Activation Ca_source Ca²⁺ Influx / Release GPCR->Ca_source Stimulus Calmodulin Calmodulin Ca_source->Calmodulin Activates PDE1 PDE1 (Active) Calmodulin->PDE1 Activates cAMP cAMP PDE1->cAMP Hydrolyzes cGMP cGMP PDE1->cGMP Hydrolyzes Pde1_IN_3 This compound Pde1_IN_3->PDE1 Inhibits PKA PKA cAMP->PKA Activates PKG PKG cGMP->PKG Activates Cellular_Response Cellular Response PKA->Cellular_Response PKG->Cellular_Response

Caption: PDE1 signaling pathway and point of inhibition by this compound.

Recommended Dosage and Administration

While specific in-vivo dosage data for this compound is not publicly available, information from closely related and potent PDE1 inhibitors, such as ITI-214, can be used to establish a starting dose range for efficacy studies in mice.

Dosage Data from Analogous PDE Inhibitors

CompoundTargetMouse Model ApplicationEffective Dose Range (mg/kg)Administration RouteReference
ITI-214 PDE1A, 1B, 1CMemory Performance0.1 - 10.0 mg/kgNot specified[1]
MP-10 PDE10ADiet-Induced Obesity10 - 30 mg/kgNot specified[4]

Based on this data, a starting dose range of 1 to 10 mg/kg for this compound is recommended for initial studies. Researchers should perform a dose-response study to determine the optimal dosage for their specific mouse model and experimental endpoint.

Experimental Protocols

Protocol 1: Preparation of Dosing Solution

A critical step for in-vivo studies is the preparation of a safe and effective vehicle for the compound. The choice of vehicle will depend on the solubility of this compound.

Materials:

  • This compound compound

  • Dimethyl sulfoxide (DMSO)

  • Saline (0.9% NaCl), sterile

  • Tween 80 or Kolliphor EL (optional, for stability)

  • Sterile microcentrifuge tubes

  • Vortex mixer and/or sonicator

Procedure:

  • Determine the required concentration of the dosing solution based on the desired dose (mg/kg) and the average weight of the mice. For example, for a 10 mg/kg dose in a 25g mouse with an injection volume of 100 µL (0.1 mL):

    • Dose per mouse = 10 mg/kg * 0.025 kg = 0.25 mg

    • Required concentration = 0.25 mg / 0.1 mL = 2.5 mg/mL

  • Weigh the required amount of this compound and place it in a sterile tube.

  • Dissolve the compound in a minimal amount of DMSO.

  • If necessary, add a surfactant like Tween 80 (e.g., to a final concentration of 5-10%).

  • Slowly add sterile saline to reach the final volume while vortexing to prevent precipitation. A common vehicle composition is 5-10% DMSO, 5-10% Tween 80, and 80-90% saline.

  • Ensure the final solution is clear. If precipitation occurs, gentle warming or sonication may be required. The final solution should be stored according to the manufacturer's stability data.

Protocol 2: Administration via Intraperitoneal (i.p.) Injection

Intraperitoneal (i.p.) injection is a common and effective route for systemic drug delivery in mice.[5][6]

Materials:

  • Mouse restraint device

  • 25-27 gauge needle with a sterile 1 mL syringe

  • Prepared this compound dosing solution

  • 70% Ethanol for disinfection

Procedure:

  • Prepare the syringe with the correct volume of dosing solution. The typical injection volume for a mouse is 100-200 µL.[6]

  • Properly restrain the mouse, ensuring the head is tilted downwards to move abdominal organs away from the injection site.

  • Locate the injection site in the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder or cecum.

  • Insert the needle at a 15-20 degree angle.

  • Gently aspirate to ensure the needle has not entered a blood vessel or organ.

  • Slowly inject the solution into the peritoneal cavity.

  • Withdraw the needle and return the mouse to its cage.

  • Monitor the animal for any adverse reactions post-injection.

IP_Injection_Workflow cluster_prep Preparation cluster_admin Administration cluster_post Post-Procedure A Calculate Dose & Volume B Prepare Dosing Solution A->B C Load Syringe B->C D Restrain Mouse C->D E Locate Injection Site (Lower Quadrant) D->E F Insert Needle (15-20°) E->F G Aspirate to Check Placement F->G H Inject Solution G->H I Withdraw Needle H->I J Return Mouse to Cage I->J K Monitor for Adverse Effects J->K

Caption: Experimental workflow for intraperitoneal (i.p.) injection in mice.

General Considerations for In-Vivo Studies

  • Animal Welfare: All animal experiments must be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.[7]

  • Vehicle Control: Always include a vehicle-only control group to account for any effects of the dosing solution itself.

  • Pharmacokinetics (PK): For novel compounds, it is advisable to conduct preliminary PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile, which will inform the optimal dosing schedule.

  • Route of Administration: The choice of administration route (e.g., intraperitoneal, intravenous, oral gavage) depends on the experimental goals and the compound's properties.[6][8][9] Each route has different absorption rates and bioavailability.

References

Protocol for assessing Pde1-IN-3 activity in cell lysates.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the in vitro activity of Pde1-IN-3, a potent phosphodiesterase 1 (PDE1) inhibitor, in cell lysates. This protocol is intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of PDE1 inhibition.

Introduction

Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The activity of PDE1 is dependent on calcium (Ca²⁺) and calmodulin (CaM), positioning it as a critical integrator of Ca²⁺ and cyclic nucleotide signaling pathways.[1][3] The PDE1 family consists of three subtypes: PDE1A, PDE1B, and PDE1C, each with multiple splice variants exhibiting distinct tissue distribution and substrate affinities.[1][3] Dysregulation of PDE1 activity has been implicated in various pathological conditions, making it an attractive therapeutic target.[1][4]

This compound is a representative potent PDE1 inhibitor. For the purposes of this protocol, we will consider its inhibitory properties to be in the low nanomolar range, similar to known potent PDE1 inhibitors such as PDE1-IN-8 and PDE1-IN-9, which exhibit IC₅₀ values of approximately 11 nM.[5][6] This protocol outlines the necessary steps to prepare cell lysates, perform a PDE1 activity assay, and analyze the inhibitory effect of this compound.

Data Presentation

The following tables summarize the key characteristics of PDE1 isoforms and provide a template for presenting experimental data for this compound.

Table 1: Characteristics of Human PDE1 Isoforms

IsoformSubstrate PreferenceKm for cGMP (µM)Km for cAMP (µM)Key Tissue Distribution
PDE1A cGMP > cAMP1 - 550 - 100Heart, Brain, Lung, Smooth Muscle
PDE1B cGMP > cAMP~3~30Brain (striatum)
PDE1C cGMP ≈ cAMP1 - 52 - 10Heart, Smooth Muscle, Brain (olfactory bulb)

Data compiled from various sources.[1][7]

Table 2: Inhibitory Activity of this compound on PDE1 Activity in Cell Lysates

Cell LineThis compound ConcentrationPDE1 Activity (% of Control)IC₅₀ (nM)
Example Cell Line 10.1 nM
1 nM
10 nM
100 nM
1 µM
Example Cell Line 20.1 nM
1 nM
10 nM
100 nM
1 µM

Experimental Protocols

I. Preparation of Cell Lysates

This protocol describes the preparation of cell lysates from cultured cells for the subsequent measurement of PDE1 activity.

Materials:

  • Cultured cells expressing PDE1

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM EDTA, 1 mM EGTA, 0.1% (v/v) β-mercaptoethanol, supplemented with protease inhibitor cocktail (e.g., cOmplete™, Mini, EDTA-free)

  • Cell scraper

  • Refrigerated centrifuge

  • Microcentrifuge tubes

Procedure:

  • Cell Culture and Harvest:

    • Culture cells to 80-90% confluency in appropriate growth medium.

    • Aspirate the growth medium and wash the cells twice with ice-cold PBS.[8]

    • For adherent cells, add a minimal volume of ice-cold PBS and gently scrape the cells. For suspension cells, directly pellet the cells by centrifugation.[9]

    • Transfer the cell suspension or pellet to a pre-chilled microcentrifuge tube.

    • Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet the cells.[8]

    • Carefully aspirate and discard the supernatant.

  • Cell Lysis:

    • Resuspend the cell pellet in an appropriate volume of ice-cold Lysis Buffer. A general guideline is to use 100-200 µL of Lysis Buffer per 1-5 million cells.

    • Incubate the cell suspension on ice for 30 minutes with intermittent vortexing every 10 minutes to facilitate lysis.[8]

    • Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.[10]

    • Carefully transfer the supernatant (cell lysate) to a new pre-chilled microcentrifuge tube, avoiding the pellet.

    • Determine the protein concentration of the lysate using a standard protein assay method (e.g., Bradford or BCA assay).

    • The cell lysate can be used immediately for the PDE1 activity assay or stored in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

II. PDE1 Activity Assay (Radiometric Method)

This protocol describes a radiometric assay for measuring PDE1 activity in cell lysates, which is a highly sensitive and widely used method.

Materials:

  • Cell lysate containing PDE1

  • This compound stock solution (in DMSO)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.2 mM CaCl₂, 10 µg/mL Calmodulin

  • [³H]-cGMP or [³H]-cAMP (specific activity ~10-15 Ci/mmol)

  • Unlabeled cGMP or cAMP

  • Snake venom nucleotidase (from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex 1x8-400)

  • Scintillation cocktail

  • Scintillation counter

  • Glass tubes

Procedure:

  • Assay Setup:

    • Prepare a reaction mixture containing Assay Buffer.

    • Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO). Ensure the final solvent concentration in the assay does not exceed 1% to avoid affecting enzyme activity.[11]

    • Add the diluted this compound or vehicle control (DMSO) to the reaction tubes.

    • Add the cell lysate (containing a predetermined amount of protein, e.g., 10-50 µg) to each tube.

    • Pre-incubate the mixture for 10 minutes at 30°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate mixture containing [³H]-cGMP (or [³H]-cAMP) and unlabeled cGMP (or cAMP) to a final concentration of 1 µM. The reaction volume is typically 200-250 µL.[12]

    • Incubate the reaction at 30°C for a fixed time (e.g., 10-20 minutes). The incubation time should be optimized to ensure that substrate hydrolysis does not exceed 20-30%.

    • Terminate the reaction by boiling the tubes for 2 minutes in a water bath.[13]

    • Cool the tubes on ice.

  • Nucleotidase Digestion and Separation:

    • Add snake venom nucleotidase (e.g., 10 µg) to each tube and incubate for 10 minutes at 30°C. This will convert the [³H]-5'-GMP (or [³H]-5'-AMP) product to the nucleoside [³H]-guanosine (or [³H]-adenosine).[13]

    • Add a slurry of anion-exchange resin (e.g., 400 µL of a 1:1:1 resin:ethanol:water mixture) to each tube to bind the unhydrolyzed charged [³H]-cGMP (or [³H]-cAMP).[13]

    • Vortex and centrifuge the tubes at 10,000 x g for 3 minutes.[13]

  • Measurement and Data Analysis:

    • Carefully transfer a defined volume of the supernatant (containing the neutral [³H]-guanosine or [³H]-adenosine) to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Calculate the PDE1 activity as the amount of hydrolyzed substrate per minute per milligram of protein (pmol/min/mg).

    • Determine the inhibitory effect of this compound by comparing the activity in the presence of the inhibitor to the vehicle control.

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualizations

Signaling Pathway of PDE1

The following diagram illustrates the central role of PDE1 in modulating cyclic nucleotide signaling pathways.

PDE1_Signaling_Pathway extracellular_stimuli Hormones / Neurotransmitters receptor GPCR / Receptor Guanylyl Cyclase extracellular_stimuli->receptor ac_gc Adenylyl Cyclase (AC) / Guanylyl Cyclase (GC) receptor->ac_gc camp_cgmp cAMP / cGMP ac_gc->camp_cgmp synthesizes atp_gtp ATP / GTP atp_gtp->ac_gc pde1 PDE1 camp_cgmp->pde1 hydrolyzes pka_pkg PKA / PKG camp_cgmp->pka_pkg activates amp_gmp 5'-AMP / 5'-GMP (Inactive) pde1->amp_gmp downstream_effectors Downstream Effectors (e.g., Ion Channels, Transcription Factors) pka_pkg->downstream_effectors phosphorylates cellular_response Cellular Response (e.g., Contraction, Proliferation, Gene Expression) downstream_effectors->cellular_response ca_influx Ca²⁺ Influx cam Calmodulin (CaM) ca_influx->cam ca_cam Ca²⁺/CaM Complex cam->ca_cam ca_cam->pde1 activates pde1_in_3 This compound pde1_in_3->pde1 inhibits

Caption: PDE1 signaling pathway.

Experimental Workflow for Assessing this compound Activity

The following diagram outlines the experimental workflow for determining the inhibitory effect of this compound on PDE1 activity in cell lysates.

Experimental_Workflow cell_culture 1. Cell Culture (PDE1-expressing cells) cell_lysis 2. Cell Lysis & Lysate Preparation cell_culture->cell_lysis protein_quantification 3. Protein Quantification cell_lysis->protein_quantification assay_setup 4. PDE1 Activity Assay Setup (with this compound dilutions) protein_quantification->assay_setup enzymatic_reaction 5. Enzymatic Reaction ([³H]-cGMP/[³H]-cAMP) assay_setup->enzymatic_reaction reaction_termination 6. Reaction Termination (Boiling) enzymatic_reaction->reaction_termination nucleotidase_digestion 7. Nucleotidase Digestion (Snake Venom) reaction_termination->nucleotidase_digestion separation 8. Separation of Product (Anion-Exchange Resin) nucleotidase_digestion->separation scintillation_counting 9. Scintillation Counting separation->scintillation_counting data_analysis 10. Data Analysis (IC₅₀ Determination) scintillation_counting->data_analysis

Caption: Workflow for this compound activity assessment.

Logical Relationship of PDE Isoform Substrate Specificity

The following diagram illustrates the substrate specificity of different PDE families.

Caption: PDE substrate specificity.

References

Measuring the Impact of Pde1-IN-3 on Intracellular cAMP and cGMP: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for measuring the effect of Pde1-IN-3, a potent and selective inhibitor of phosphodiesterase 1 (PDE1), on intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE1 enzymes are critical regulators of cyclic nucleotide signaling, hydrolyzing both cAMP and cGMP.[1][2] Inhibition of PDE1 with this compound is expected to increase the intracellular concentrations of these second messengers, impacting various downstream signaling pathways. The following protocols outline the necessary steps for cell culture, inhibitor treatment, and subsequent quantification of cAMP and cGMP using commercially available assay kits.

Introduction to this compound and Cyclic Nucleotide Signaling

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular levels of the second messengers cAMP and cGMP.[3] By catalyzing the hydrolysis of these cyclic nucleotides to their inactive 5'-monophosphate forms, PDEs play a crucial role in terminating signal transduction pathways initiated by a wide variety of extracellular stimuli.[2]

The PDE1 family of enzymes is unique in its regulation by calcium (Ca²⁺) and calmodulin (CaM).[4] There are three main isoforms: PDE1A, PDE1B, and PDE1C. PDE1A and PDE1B show a preference for hydrolyzing cGMP, whereas PDE1C hydrolyzes both cAMP and cGMP with high affinity.[1][5] this compound is a chemical probe that can be utilized to investigate the specific roles of PDE1 in cellular processes. By inhibiting PDE1, this compound is expected to cause an accumulation of intracellular cAMP and/or cGMP, depending on the specific PDE1 isoforms expressed in the cell type of interest and the upstream signaling context.

Measuring the changes in cAMP and cGMP levels following treatment with this compound is a direct method to assess its on-target effect and to understand the functional consequences of PDE1 inhibition in a given biological system. A variety of robust and sensitive methods are available for the quantification of intracellular cyclic nucleotides, including competitive enzyme-linked immunosorbent assays (ELISAs), fluorescence resonance energy transfer (FRET)-based biosensors, and chemiluminescent immunoassays.[6][7][8][9][10][11][12]

Signaling Pathway Overview

The following diagram illustrates the canonical cAMP and cGMP signaling pathways and the role of PDE1.

digraph "Cyclic_Nucleotide_Signaling" {
graph [rankdir="LR", splines=ortho, nodesep=0.6];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, fontcolor="#5F6368"];

Figure 1. Overview of cAMP and cGMP signaling pathways and the inhibitory action of this compound on PDE1.

Experimental Protocols

General Considerations
  • Cell Line Selection: Choose a cell line known to express PDE1. The specific isoform(s) of PDE1 expressed will influence the relative effects on cAMP and cGMP.

  • Positive Controls: To ensure the assay is working correctly, include positive controls that are known to elevate cAMP (e.g., Forskolin, which directly activates adenylyl cyclase) or cGMP (e.g., sodium nitroprusside (SNP), a nitric oxide donor that activates soluble guanylyl cyclase).

  • PDE Inhibitor Control: It is advisable to include a broad-spectrum PDE inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), as a positive control for PDE inhibition.

  • Dose-Response and Time-Course: Perform initial experiments to determine the optimal concentration of this compound and the ideal incubation time to observe a significant change in cyclic nucleotide levels.

  • Cell Lysis: Ensure complete cell lysis to release all intracellular cyclic nucleotides for accurate measurement.

Protocol 1: Measurement of Intracellular cAMP using a Competitive ELISA

This protocol is a general guideline and should be adapted based on the specific instructions of the chosen commercial ELISA kit.

Materials:

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • This compound

  • Positive controls (e.g., Forskolin, IBMX)

  • Cell lysis buffer (often provided in the assay kit)

  • cAMP ELISA kit

  • Microplate reader capable of measuring absorbance at the appropriate wavelength

Experimental Workflow:

digraph "cAMP_ELISA_Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Figure 2. Experimental workflow for measuring intracellular cAMP using an ELISA-based assay.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

  • Cell Culture: Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Inhibitor Treatment:

    • Carefully remove the culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Add fresh, serum-free medium containing the desired concentrations of this compound, positive controls (e.g., 100 µM IBMX), or vehicle control (e.g., DMSO).

    • Incubate for the pre-determined time (e.g., 30 minutes) at 37°C.

  • Stimulation (Optional): If investigating the effect of this compound on agonist-stimulated cAMP production, add the agonist (e.g., 10 µM Forskolin) for a short period (e.g., 15 minutes) at the end of the inhibitor pre-incubation.

  • Cell Lysis:

    • Aspirate the medium.

    • Add the volume of cell lysis buffer specified by the ELISA kit manufacturer to each well.

    • Incubate on a plate shaker for 10-20 minutes at room temperature to ensure complete lysis.

  • cAMP ELISA:

    • Proceed with the competitive ELISA protocol as described in the kit manual. This typically involves transferring the cell lysates to the antibody-coated plate, adding a fixed amount of HRP-linked cAMP, and incubating.

  • Signal Development and Measurement:

    • After incubation and washing steps, add the substrate solution (e.g., TMB) and allow the color to develop.

    • Stop the reaction and measure the absorbance on a microplate reader. The absorbance will be inversely proportional to the amount of cAMP in the sample.

  • Data Analysis:

    • Generate a standard curve using the provided cAMP standards.

    • Calculate the cAMP concentration in each sample by interpolating from the standard curve.

    • Normalize the data to the protein concentration of the cell lysate if desired.

Protocol 2: Measurement of Intracellular cGMP using a FRET-based Biosensor

This protocol describes a live-cell imaging approach using a genetically encoded FRET biosensor for cGMP. This method allows for real-time measurement of cGMP dynamics.[11][13]

Materials:

  • Cells stably or transiently expressing a cGMP FRET biosensor (e.g., cGi-500)

  • Imaging medium (e.g., HBSS)

  • This compound

  • Positive controls (e.g., SNP)

  • Fluorescence microscope equipped for FRET imaging (with appropriate excitation and emission filters for the specific biosensor)

  • Image analysis software

Experimental Workflow:

digraph "cGMP_FRET_Workflow" {
graph [rankdir="TB", splines=ortho];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

Figure 3. Workflow for real-time measurement of intracellular cGMP using a FRET biosensor.

Procedure:

  • Cell Plating: Plate cells expressing the cGMP FRET biosensor onto glass-bottom imaging dishes. Allow the cells to adhere and grow.

  • Preparation for Imaging:

    • On the day of the experiment, replace the culture medium with a suitable imaging buffer.

    • Mount the dish on the microscope stage and allow the cells to equilibrate.

  • Baseline Imaging:

    • Identify a field of healthy, biosensor-expressing cells.

    • Acquire baseline images in both the donor and acceptor fluorescence channels for a few minutes to establish a stable baseline FRET ratio.

  • Inhibitor Addition:

    • Carefully add this compound to the imaging dish at the desired final concentration.

    • Continue to acquire images to monitor any changes in the FRET ratio in response to PDE1 inhibition.

  • Agonist Stimulation:

    • To assess the effect of this compound on stimulated cGMP production, add an agonist such as SNP.

    • Continue imaging to capture the full dynamic range of the cGMP response.

  • Data Analysis:

    • For each time point, calculate the FRET ratio (e.g., Acceptor Emission / Donor Emission) for individual cells or regions of interest.

    • Plot the change in FRET ratio over time to visualize the dynamics of intracellular cGMP concentration.

Data Presentation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Effect of this compound on Basal and Forskolin-Stimulated Intracellular cAMP Levels

TreatmentThis compound (µM)Forskolin (10 µM)Intracellular cAMP (pmol/well)Fold Change vs. Vehicle
Vehicle0-Value1.0
This compound1-ValueValue
This compound10-ValueValue
Vehicle0+ValueValue
This compound1+ValueValue
This compound10+ValueValue
IBMX (100 µM)-+ValueValue

Table 2: Effect of this compound on Basal and SNP-Stimulated Intracellular cGMP Levels

TreatmentThis compound (µM)SNP (30 µM)Peak FRET Ratio Change (ΔR/R₀)
Vehicle0-Value
This compound1-Value
This compound10-Value
Vehicle0+Value
This compound1+Value
This compound10+Value

Troubleshooting

  • No effect of this compound:

    • Confirm PDE1 expression in your cell line.

    • Verify the activity of this compound.

    • Increase the concentration or incubation time.

    • The basal rate of cyclic nucleotide synthesis may be too low to see an effect of PDE inhibition alone; stimulation with an agonist may be necessary.

  • High well-to-well variability:

    • Ensure consistent cell seeding density.

    • Be precise with all pipetting steps.

    • Ensure complete cell lysis.

  • Low signal in FRET experiments:

    • Optimize biosensor expression levels.

    • Ensure the health of the cells during imaging.

    • Check the filter sets and light source of the microscope.

By following these detailed protocols and considerations, researchers can effectively measure the impact of this compound on intracellular cAMP and cGMP levels, providing valuable insights into the role of PDE1 in their specific biological context.

References

Application Notes and Protocols for Studying Synaptic Plasticity with Pde1-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 1 (PDE1) is a critical enzyme in the regulation of intracellular signaling cascades in the central nervous system. As a dual-substrate phosphodiesterase, it hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two key second messengers involved in a myriad of neuronal functions, including synaptic plasticity, learning, and memory.[1][2] Inhibition of PDE1 has emerged as a promising therapeutic strategy for cognitive enhancement and the treatment of neurological disorders associated with cognitive decline.[2][3]

Pde1-IN-3 is a selective inhibitor of human phosphodiesterase 1 (PDE1). While specific data on its efficacy against PDE1 isoforms is limited in publicly available literature, its inhibitory action is expected to increase intracellular concentrations of cAMP and cGMP, thereby modulating downstream signaling pathways crucial for synaptic plasticity. These application notes provide a comprehensive guide for utilizing this compound as a tool to investigate the mechanisms of synaptic plasticity.

Mechanism of Action

This compound, by inhibiting PDE1, prevents the degradation of cAMP and cGMP. The subsequent elevation of these second messengers leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases, in turn, phosphorylate a variety of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB).[3] Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of genes essential for the late phase of long-term potentiation (LTP) and memory consolidation, such as brain-derived neurotrophic factor (BDNF).[3]

Furthermore, elevated cAMP and cGMP levels can directly influence ion channel function and neurotransmitter release, contributing to the modulation of synaptic strength.[4]

Data Presentation

While specific experimental data for this compound in synaptic plasticity studies is not yet widely published, the following table summarizes the known inhibitory activity of the compound against other PDE isoforms. Researchers should determine the IC50 of this compound for PDE1 isoforms (PDE1A, PDE1B, PDE1C) to fully characterize its selectivity profile.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (µM)Source
PDE4D23.99[1][5]
PDE6AB10[1][5]
PDE1ATo be determined
PDE1BTo be determined
PDE1CTo be determined

Mandatory Visualizations

Pde1-IN-3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Glutamate_Receptor NMDA/AMPA Receptors CaM Calmodulin (CaM) Glutamate_Receptor->CaM Ca2+ influx Dopamine_Receptor Dopamine Receptors (D1) AC Adenylyl Cyclase (AC) Dopamine_Receptor->AC Gs activation PDE1 PDE1 CaM->PDE1 Activation cAMP cAMP PDE1->cAMP Hydrolysis cGMP cGMP PDE1->cGMP Hydrolysis Pde1_IN_3 This compound Pde1_IN_3->PDE1 Inhibition AC->cAMP GC Guanylyl Cyclase (GC) GC->cGMP PKA PKA cAMP->PKA Activation PKG PKG cGMP->PKG Activation CREB CREB PKA->CREB Phosphorylation PKG->CREB Phosphorylation pCREB pCREB CREB->pCREB Gene_Expression Gene Expression (e.g., BDNF) pCREB->Gene_Expression Transcription Synaptic_Plasticity Synaptic Plasticity (LTP) Gene_Expression->Synaptic_Plasticity

Caption: Signaling pathway of this compound in modulating synaptic plasticity.

Experimental_Workflow_LTP Start Start Slice_Prep Prepare acute hippocampal slices Start->Slice_Prep Incubation Incubate slices with This compound or vehicle Slice_Prep->Incubation Recording_Setup Transfer slice to recording chamber and position electrodes Incubation->Recording_Setup Baseline Record stable baseline fEPSPs for 20 min Recording_Setup->Baseline LTP_Induction Induce LTP using high-frequency stimulation (HFS) Baseline->LTP_Induction Post_HFS_Recording Record fEPSPs for 60 min post-HFS LTP_Induction->Post_HFS_Recording Data_Analysis Analyze fEPSP slope to quantify potentiation Post_HFS_Recording->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for studying the effect of this compound on LTP.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound on synaptic plasticity. Researchers should optimize concentrations and incubation times based on their specific experimental setup and the determined IC50 of the compound for PDE1.

Protocol 1: In Vitro PDE1 Enzyme Activity Assay

Objective: To determine the IC50 of this compound for PDE1 isoforms.

Materials:

  • Recombinant human PDE1A, PDE1B, and PDE1C enzymes

  • This compound

  • cAMP and cGMP substrates

  • Assay buffer (e.g., 40 mM Tris-HCl pH 8.0, 10 mM MgCl2, 0.1 mg/mL BSA)

  • Calmodulin and CaCl2 (for PDE1 activation)

  • Detection reagents (e.g., commercially available PDE assay kits)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.

  • In a 96-well plate, add the assay components in the following order: assay buffer, calmodulin, CaCl2, and the this compound dilution or vehicle (DMSO).

  • Add the recombinant PDE1 enzyme to each well and incubate for 10 minutes at 30°C to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the cAMP or cGMP substrate.

  • Incubate the reaction for a predetermined time (e.g., 30 minutes) at 30°C, ensuring the reaction stays within the linear range.

  • Stop the reaction according to the manufacturer's instructions of the detection kit.

  • Add the detection reagents and measure the signal (e.g., fluorescence or luminescence) using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices

Objective: To assess the effect of this compound on the induction and maintenance of LTP at Schaffer collateral-CA1 synapses.

Materials:

  • This compound

  • Rodent (rat or mouse)

  • Artificial cerebrospinal fluid (aCSF), saturated with 95% O2 / 5% CO2

  • Dissection tools

  • Vibratome

  • Recording chamber with perfusion system

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate the animal according to approved institutional guidelines.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.[5]

    • Allow slices to recover in an incubation chamber with oxygenated aCSF at 32-34°C for at least 1 hour.[5]

  • Incubation with this compound:

    • Transfer the recovered slices to a holding chamber containing aCSF with either a specific concentration of this compound or vehicle (DMSO).

    • Incubate for at least 30 minutes before recording.

  • Electrophysiological Recording:

    • Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF (with or without this compound) at 30-32°C.[5]

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).[6]

    • Baseline Recording: Record stable baseline fEPSPs every 30 seconds for at least 20 minutes by delivering single pulses at an intensity that elicits 30-40% of the maximal response.[5]

    • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as two trains of 100 Hz for 1 second, separated by 20 seconds.[5]

    • Post-HFS Recording: Continue recording fEPSPs for at least 60 minutes after HFS to monitor the induction and maintenance of LTP.[5]

  • Data Analysis:

    • Measure the initial slope of the fEPSP.

    • Normalize the fEPSP slopes to the average baseline slope.

    • Compare the magnitude of potentiation between the this compound treated group and the vehicle control group. Statistical significance can be determined using appropriate tests (e.g., t-test or ANOVA).

Protocol 3: Western Blot Analysis of pCREB and BDNF

Objective: To measure the effect of this compound on the signaling pathways downstream of cAMP and cGMP.

Materials:

  • Hippocampal slices or cultured neurons

  • This compound

  • Lysis buffer

  • Protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies against pCREB, total CREB, and BDNF

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Treat hippocampal slices or cultured neurons with this compound or vehicle for a specified duration.

  • Lyse the cells or tissue in lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a protein assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with primary antibodies against pCREB, total CREB, or BDNF overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities.

  • Normalize the pCREB levels to total CREB and compare the relative expression of BDNF between treated and control groups.

Conclusion

This compound represents a valuable pharmacological tool for dissecting the role of PDE1 in synaptic plasticity. The protocols outlined above provide a starting point for researchers to investigate its effects on enzymatic activity, synaptic function, and downstream molecular signaling. By carefully designing and executing these experiments, the scientific community can further elucidate the therapeutic potential of PDE1 inhibition for cognitive disorders.

References

Pde1-IN-3: A Versatile Tool for Investigating Cardiac Hypertrophy

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to various physiological and pathological stimuli. While initially adaptive, sustained hypertrophy can progress to heart failure, a leading cause of morbidity and mortality worldwide. Cyclic nucleotide signaling, involving 3',5'-cyclic adenosine monophosphate (cAMP) and 3',5'-cyclic guanosine monophosphate (cGMP), plays a crucial role in regulating cardiac function and remodeling. Phosphodiesterases (PDEs), by hydrolyzing these second messengers, are critical regulators of cyclic nucleotide signaling and have emerged as promising therapeutic targets.

The PDE1 family of enzymes, activated by calcium and calmodulin (Ca2+/CaM), are dual-substrate PDEs that hydrolyze both cAMP and cGMP.[1] Three isoforms, PDE1A, PDE1B, and PDE1C, have been identified, with PDE1A and PDE1C being expressed in the heart.[2] Growing evidence suggests that inhibition of PDE1 can protect against pathological cardiac hypertrophy.[3] Specifically, PDE1A inhibition appears to mediate its anti-hypertrophic effects through the cGMP/PKG signaling pathway, while PDE1C inhibition is linked to the cAMP/PKA pathway.[4]

Data Presentation

The following tables summarize the quantitative data for representative PDE1 inhibitors used in cardiac hypertrophy research.

Table 1: Inhibitory Activity of Selected PDE1 Inhibitors

CompoundTargetIC50SpeciesAssay ConditionsReference
IC86340PDE10.08 µMHumanRecombinant enzyme[5]
VinpocetinePDE18 - 50 µM-Varies by subtype[6]

Table 2: Effects of PDE1 Inhibition on Cardiac Hypertrophy Markers

CompoundModelHypertrophic StimulusKey FindingsReference
IC86340Mouse (in vivo)Isoproterenol infusionReduced heart weight to body weight ratio[5]
IC86340Neonatal rat ventricular myocytes (in vitro)PhenylephrineAttenuated increase in cell size and hypertrophic gene expression[3]
VinpocetineMouse (in vivo)Angiotensin II infusionAlleviated cardiac hypertrophy and fibrosis[3]
VinpocetineIsolated cardiac myocytes (in vitro)Angiotensin IIAttenuated myocyte hypertrophy in a dose-dependent manner[3]

Signaling Pathways

The diagrams below illustrate the key signaling pathways involved in PDE1-mediated regulation of cardiac hypertrophy.

PDE1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist Agonist GPCR GPCR Agonist->GPCR AC Adenylyl Cyclase GPCR->AC GC Guanylyl Cyclase GPCR->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP ATP ATP ATP->AC GTP GTP GTP->GC PKA PKA cAMP->PKA PDE1C PDE1C cAMP->PDE1C PKG PKG cGMP->PKG PDE1A PDE1A cGMP->PDE1A Hypertrophic_Response_cAMP Pro-hypertrophic Response PKA->Hypertrophic_Response_cAMP Anti_Hypertrophic_Response_cGMP Anti-hypertrophic Response PKG->Anti_Hypertrophic_Response_cGMP CaM CaM CaM->PDE1C CaM->PDE1A Ca2+ Ca2+ Ca2+->CaM PDE1C->cAMP Hydrolysis PDE1A->cGMP Hydrolysis Pde1_IN_3_cAMP Pde1-IN-3 Pde1_IN_3_cAMP->PDE1C Pde1_IN_3_cGMP This compound Pde1_IN_3_cGMP->PDE1A

Caption: PDE1 signaling in cardiac hypertrophy.

Experimental Protocols

In Vitro Model of Cardiac Hypertrophy

This protocol describes the induction of hypertrophy in neonatal rat ventricular myocytes (NRVMs) and the assessment of the effects of a PDE1 inhibitor.

a. Isolation and Culture of NRVMs

  • Isolate hearts from 1-2 day old Sprague-Dawley rat pups.

  • Mince the ventricular tissue and digest with a solution of collagenase type II and pancreatin.

  • Pre-plate the cell suspension for 1-2 hours to enrich for cardiomyocytes.

  • Plate the non-adherent cardiomyocytes on gelatin-coated culture dishes in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and bromodeoxyuridine (BrdU) to inhibit non-myocyte proliferation.

  • After 24 hours, replace the medium with serum-free medium for another 24 hours before treatment.

b. Induction of Hypertrophy and Inhibitor Treatment

  • Induce hypertrophy by treating the serum-starved NRVMs with a hypertrophic agonist such as phenylephrine (PE, 100 µM) or angiotensin II (Ang II, 1 µM) for 48 hours.

  • To test the effect of a PDE1 inhibitor, pre-treat the cells with the desired concentration of the inhibitor (e.g., this compound) for 1 hour before adding the hypertrophic agonist. Include a vehicle control (e.g., DMSO).

c. Assessment of Hypertrophic Markers

  • Cell Size Measurement:

    • Fix the cells with 4% paraformaldehyde.

    • Stain for a cardiomyocyte-specific marker, such as α-actinin, using immunofluorescence.

    • Capture images using a fluorescence microscope and measure the cell surface area using image analysis software (e.g., ImageJ).

  • Gene Expression Analysis:

    • Isolate total RNA from the cells.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression of hypertrophic marker genes, such as atrial natriuretic peptide (ANP), B-type natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC). Normalize the expression to a housekeeping gene like GAPDH.

In_Vitro_Workflow Start Start Isolate_NRVMs Isolate and Culture NRVMs Start->Isolate_NRVMs Serum_Starve Serum Starve Cells (24h) Isolate_NRVMs->Serum_Starve Pre_treat Pre-treat with this compound or Vehicle (1h) Serum_Starve->Pre_treat Induce_Hypertrophy Induce Hypertrophy (e.g., Phenylephrine, 48h) Pre_treat->Induce_Hypertrophy Assess_Hypertrophy Assess Hypertrophic Markers Induce_Hypertrophy->Assess_Hypertrophy Cell_Size Cell Size Measurement (Immunofluorescence) Assess_Hypertrophy->Cell_Size Gene_Expression Gene Expression (qRT-PCR) Assess_Hypertrophy->Gene_Expression End End Cell_Size->End Gene_Expression->End

Caption: In vitro cardiac hypertrophy workflow.

In Vivo Model of Cardiac Hypertrophy

This protocol outlines the induction of cardiac hypertrophy in mice using continuous infusion of a hypertrophic agonist and the evaluation of a PDE1 inhibitor.

a. Animal Model and Hypertrophy Induction

  • Use adult male C57BL/6 mice (8-10 weeks old).

  • Implant osmotic minipumps subcutaneously to deliver a continuous infusion of a hypertrophic agonist, such as isoproterenol (30 mg/kg/day) or angiotensin II (2 mg/kg/day), for 14 days.

  • Administer the PDE1 inhibitor (e.g., this compound) or vehicle daily via oral gavage or intraperitoneal injection, starting one day before minipump implantation.

b. Assessment of Cardiac Hypertrophy

  • Echocardiography:

    • Perform echocardiography at baseline and at the end of the treatment period to assess cardiac function and dimensions, including left ventricular wall thickness and internal dimensions.

  • Hemodynamic Measurements:

    • At the end of the study, perform invasive hemodynamic measurements to assess parameters like left ventricular systolic and end-diastolic pressure.

  • Histological Analysis:

    • Harvest the hearts, weigh them, and calculate the heart weight to body weight ratio.

    • Fix the hearts in 10% formalin, embed in paraffin, and section.

    • Perform Hematoxylin and Eosin (H&E) staining to assess myocyte size and Masson's trichrome staining to evaluate fibrosis.

In_Vivo_Workflow Start Start Baseline_Echo Baseline Echocardiography Start->Baseline_Echo Treatment_Groups Assign to Treatment Groups (Vehicle vs. This compound) Baseline_Echo->Treatment_Groups Induce_Hypertrophy Induce Hypertrophy (e.g., Isoproterenol Infusion, 14d) Treatment_Groups->Induce_Hypertrophy Final_Assessment Final Assessment Induce_Hypertrophy->Final_Assessment Final_Echo Final Echocardiography Final_Assessment->Final_Echo Hemodynamics Hemodynamic Measurements Final_Assessment->Hemodynamics Histology Histological Analysis Final_Assessment->Histology End End Final_Echo->End Hemodynamics->End Histology->End

References

Application Notes and Protocols for Preclinical Administration of Pde1-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 1 (PDE1) is a calcium/calmodulin-dependent enzyme that plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers vital for various cellular processes.[1][2] Inhibition of PDE1 leads to increased levels of these cyclic nucleotides, which can modulate a wide array of physiological functions, including neuronal plasticity, vascular smooth muscle tone, and inflammatory responses.[1][3] Consequently, PDE1 has emerged as a promising therapeutic target for a range of disorders, including neurodegenerative diseases, cognitive impairment, and cardiovascular conditions.[2][4][5]

These application notes provide a comprehensive overview of the preclinical administration routes for a novel, selective PDE1 inhibitor, herein referred to as Pde1-IN-3. The following sections detail the mechanism of action, recommended administration routes for in vivo studies, and detailed protocols for formulation, administration, and subsequent pharmacokinetic and pharmacodynamic analyses.

Mechanism of Action of PDE1 Inhibitors

This compound, as a selective PDE1 inhibitor, is designed to prevent the hydrolysis of cAMP and cGMP. By blocking the catalytic activity of PDE1, the inhibitor allows for the sustained signaling of these cyclic nucleotides. This modulation of second messenger pathways is the basis for the therapeutic potential of PDE1 inhibitors.[1][2] The specific isoforms of PDE1 (PDE1A, PDE1B, and PDE1C) have distinct tissue distributions, with PDE1B being highly expressed in the brain, making it a key target for neurological indications.[2][6]

cluster_cell Target Cell CaM Ca2+/Calmodulin PDE1 PDE1 CaM->PDE1 Activates AMP_GMP 5'-AMP/5'-GMP (Inactive) Pde1_IN_3 This compound Pde1_IN_3->PDE1 Inhibits AC_GC Adenylyl & Guanylyl Cyclases ATP_GTP ATP/GTP cAMP_cGMP cAMP/cGMP ATP_GTP->cAMP_cGMP Synthesis cAMP_cGMP->PDE1 Hydrolysis PKA_PKG PKA/PKG cAMP_cGMP->PKA_PKG Activates Cellular_Response Cellular Response (e.g., Neuronal Plasticity) PKA_PKG->Cellular_Response Phosphorylation Events

Caption: Signaling pathway of PDE1 inhibition by this compound.

Preclinical Administration Routes

The choice of administration route in preclinical studies is critical and depends on the physicochemical properties of this compound, the target organ, and the desired pharmacokinetic profile. For a CNS-targeted agent, routes that ensure brain penetration are paramount.

Administration RouteAdvantagesDisadvantagesTypical Dosage Range (Small Molecule Inhibitors)
Oral Gavage (PO) - Clinically relevant- Ease of administration for chronic studies- Avoids injection stress- Subject to first-pass metabolism- Variable absorption based on formulation and GI tract conditions0.1 - 100 mg/kg
Intravenous (IV) - 100% bioavailability- Precise dose control- Rapid onset of action- Invasive, can cause stress- Requires sterile formulation- Not suitable for poorly soluble compounds without specific formulation0.1 - 10 mg/kg
Intraperitoneal (IP) - Bypasses first-pass metabolism- Faster absorption than oral- Technically easier than IV in small rodents- Potential for local irritation- Risk of injection into organs- Not a common clinical route1 - 50 mg/kg
Subcutaneous (SC) - Slower, more sustained absorption- Reduced stress compared to IV/IP- Slower onset of action- Potential for local tissue reaction1 - 50 mg/kg

Note: The optimal route and dosage for this compound must be determined empirically through pharmacokinetic and tolerability studies.

Experimental Protocols

Formulation of this compound for In Vivo Administration

The solubility of this compound is a key determinant of its formulation. Many small molecule inhibitors exhibit poor aqueous solubility, necessitating the use of specific vehicles.

Objective: To prepare a stable and homogenous formulation of this compound suitable for the chosen administration route.

Materials:

  • This compound

  • Solvents and vehicles (e.g., DMSO, PEG300, Tween-80, Corn oil, Saline)

  • Vortex mixer

  • Sonicator

  • pH meter

Protocol for Oral Gavage Formulation (Suspension):

  • Weigh the required amount of this compound.

  • Prepare a vehicle solution, for example, 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.

  • Add a small amount of a wetting agent, such as 0.1% Tween-80, to the vehicle to aid in the suspension of the compound.

  • Gradually add the this compound powder to the vehicle while vortexing to create a homogenous suspension.

  • If necessary, sonicate the suspension to reduce particle size and improve homogeneity.

  • Visually inspect the suspension for uniformity before each administration. Prepare fresh daily.

Protocol for Intravenous Injection Formulation (Solution): This protocol is for compounds with sufficient solubility in a biocompatible solvent system.

  • Determine the solubility of this compound in various pharmaceutically acceptable solvents. A common approach is to first dissolve the compound in a small amount of DMSO.

  • For a 1 mg/mL final concentration, dissolve 1 mg of this compound in 100 µL of DMSO.

  • Slowly add a co-solvent like PEG300 (e.g., 400 µL) while vortexing.

  • Add a surfactant such as Tween-80 (e.g., 50 µL) to maintain solubility.

  • Finally, bring the solution to the final volume (1 mL) with sterile saline, adding it dropwise while vortexing to prevent precipitation.

  • Visually inspect the solution for clarity. If any precipitation occurs, the formulation is not suitable for IV administration.

cluster_workflow Formulation Workflow start Start: Weigh this compound solubility Assess Solubility start->solubility solution Prepare Solution (e.g., DMSO/PEG300/ Tween-80/Saline) solubility->solution Soluble suspension Prepare Suspension (e.g., CMC/Tween-80 in Water) solubility->suspension Poorly Soluble iv_ip Suitable for IV/IP solution->iv_ip po_sc Suitable for PO/SC suspension->po_sc end End: Ready for Administration iv_ip->end po_sc->end

Caption: Decision workflow for this compound formulation.

Pharmacokinetic (PK) Study Protocol

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound following administration.

Experimental Design:

  • Animals: Male and female rodents (e.g., Sprague-Dawley rats or C57BL/6 mice).

  • Groups:

    • Group 1: Intravenous administration (e.g., 1 mg/kg).

    • Group 2: Oral gavage administration (e.g., 10 mg/kg).

  • Time Points: Pre-dose, and at multiple time points post-dose (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Collection: Blood (for plasma), brain, and other relevant tissues.

Protocol:

  • Administer this compound to the animals via the chosen routes.

  • At each designated time point, collect blood samples into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples to separate the plasma.

  • At the final time point, euthanize the animals and collect brain and other tissues of interest.

  • Store all samples at -80°C until analysis.

  • Analyze the concentration of this compound in plasma and tissue homogenates using a validated analytical method (e.g., LC-MS/MS).

  • Calculate key PK parameters such as Cmax, Tmax, AUC, half-life, and bioavailability.

PK ParameterDescriptionImportance
Cmax Maximum plasma concentrationIndicates the extent of absorption
Tmax Time to reach CmaxIndicates the rate of absorption
AUC Area under the concentration-time curveRepresents total drug exposure
t1/2 Half-lifeDetermines dosing interval
Bioavailability (F%) Fraction of administered dose reaching systemic circulationCrucial for oral dose determination
Brain/Plasma Ratio Ratio of drug concentration in the brain to that in plasmaIndicates blood-brain barrier penetration
Pharmacodynamic (PD) / Target Engagement Study Protocol

Objective: To demonstrate that this compound reaches its target in the brain and elicits a biological response.

Experimental Design:

  • Animals: Rodents.

  • Treatment: Administer vehicle or this compound at various doses.

  • Time Point: Based on PK data (e.g., at Tmax).

  • Endpoint: Measurement of cAMP and/or cGMP levels in brain tissue.

Protocol:

  • Administer vehicle or this compound to the animals.

  • At the predetermined time point, euthanize the animals and rapidly collect the brain.

  • Isolate specific brain regions of interest (e.g., hippocampus, striatum).

  • Homogenize the brain tissue in the presence of a broad-spectrum PDE inhibitor (e.g., IBMX) to prevent ex vivo degradation of cyclic nucleotides.

  • Measure the levels of cAMP and cGMP in the tissue homogenates using a validated immunoassay (e.g., ELISA).

  • Compare the cyclic nucleotide levels in the this compound treated groups to the vehicle-treated group. A significant increase indicates target engagement.

cluster_pkpd Integrated PK/PD Study Workflow Dosing Administer this compound PK_Sampling PK Sampling: Blood/Plasma (Time Course) Dosing->PK_Sampling PD_Sampling PD Sampling: Brain Tissue (at Tmax) Dosing->PD_Sampling PK_Analysis LC-MS/MS Analysis: [this compound] PK_Sampling->PK_Analysis PD_Analysis ELISA: [cAMP]/[cGMP] PD_Sampling->PD_Analysis PK_Data PK Parameters (Cmax, Tmax, AUC) PK_Analysis->PK_Data PD_Data Target Engagement Data PD_Analysis->PD_Data Correlation PK/PD Correlation PK_Data->Correlation PD_Data->Correlation

Caption: Workflow for an integrated PK/PD study.

Conclusion

The successful preclinical development of this compound hinges on the careful selection and characterization of its administration route. The protocols outlined above provide a foundational framework for researchers to systematically evaluate the in vivo properties of this novel PDE1 inhibitor. An integrated approach, combining formulation development with rigorous pharmacokinetic and pharmacodynamic studies, is essential to establish a clear dose-exposure-response relationship, which is critical for advancing this compound towards clinical evaluation.

References

Troubleshooting & Optimization

Pde1-IN-3 not showing expected inhibitory effect.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Pde1-IN-3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this selective phosphodiesterase 1 (PDE1) inhibitor.

Troubleshooting Guide: this compound Not Showing Expected Inhibitory Effect

If you are not observing the expected inhibitory effect of this compound in your experiments, consult the following table for potential causes and recommended solutions.

Potential Cause Possible Explanation Recommended Solution
Compound Integrity and Handling This compound may have degraded due to improper storage or handling.Ensure the compound is stored at -20°C as a solid and for no more than one month in solvent at -20°C or 6 months at -80°C. Prepare fresh working solutions for each experiment.
Solubility Issues The inhibitor may not be fully dissolved in the assay buffer, leading to a lower effective concentration.Prepare a stock solution in an organic solvent like DMSO. For aqueous buffers, first dissolve this compound in DMSO and then dilute with the aqueous buffer. Be aware that we do not recommend storing the aqueous solution for more than one day.[1][2][3][4]
Incorrect Assay Conditions The experimental conditions may not be optimal for PDE1 activity or this compound inhibition. This includes pH, temperature, and cofactor concentrations.Optimize assay conditions. Ensure the presence of Ca2+/Calmodulin, as PDE1 is a calcium and calmodulin-dependent phosphodiesterase.[5]
Enzyme Activity Issues The PDE1 enzyme may be inactive or present at a very low concentration.Verify the activity of the PDE1 enzyme using a known, potent inhibitor as a positive control.
Substrate Concentration The concentration of cAMP or cGMP may be too high, leading to competition with the inhibitor.Determine the Michaelis constant (Km) for your substrate and use a concentration at or below the Km value for inhibition assays.
Off-Target Effects At higher concentrations, this compound can inhibit other phosphodiesterases, such as PDE4D and PDE6AB, which could lead to complex or unexpected cellular responses.Use the lowest effective concentration of this compound to maintain selectivity for PDE1. Perform dose-response experiments to determine the optimal concentration.
Cell-Based Assay Complications In cellular assays, factors like cell permeability, efflux pumps, or metabolism of the compound can reduce its effective intracellular concentration.Consider using cell lines with known transporter expression profiles or use permeabilizing agents if appropriate for the experimental design.
Data Analysis Errors Incorrect data analysis can mask the inhibitory effect.Use appropriate nonlinear regression models to fit the dose-response data and calculate the IC50 value. Ensure proper controls are included in the analysis.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective inhibitor of phosphodiesterase 1 (PDE1). PDE1 is an enzyme that hydrolyzes the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] By inhibiting PDE1, this compound increases the intracellular levels of cAMP and cGMP, thereby modulating downstream signaling pathways.[5]

Q2: What are the known off-target effects of this compound?

A2: this compound has been shown to inhibit PDE4D and PDE6AB at higher concentrations, with reported IC50 values of 23.99 μM and 10 μM, respectively. This is important to consider when interpreting experimental results, as inhibition of these other PDEs can lead to unintended biological effects.

Q3: What is the recommended solvent for this compound?

A3: For preparing stock solutions, it is recommended to dissolve this compound in an organic solvent such as DMSO. For use in aqueous buffers, it is advisable to first dissolve the compound in DMSO and then dilute it with the desired aqueous buffer. It is not recommended to store the aqueous solution for more than one day.[1][2][3][4]

Q4: How can I be sure my PDE1 enzyme is active in my assay?

A4: To confirm the activity of your PDE1 enzyme, you should include a positive control in your experiment. A known, potent, and well-characterized PDE1 inhibitor can be used to demonstrate that the enzyme is active and can be inhibited.

Q5: Why is Ca2+/Calmodulin important in PDE1 assays?

A5: The catalytic activity of PDE1 is stimulated by its binding to a Ca2+/calmodulin (CaM) complex.[5] Therefore, for in vitro enzymatic assays, it is crucial to include sufficient concentrations of both calcium and calmodulin in the reaction buffer to ensure optimal PDE1 activity.

Experimental Protocols

Protocol 1: In Vitro PDE1 Enzyme Activity Assay

This protocol is a general guideline for measuring the enzymatic activity of PDE1 and assessing the inhibitory potential of this compound.

Materials:

  • Purified recombinant PDE1 enzyme

  • This compound

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

  • Calcium Chloride (CaCl2)

  • Calmodulin

  • cAMP or cGMP substrate

  • Detection Reagent (e.g., commercially available cAMP/cGMP detection kits)

  • 96-well microplates

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (DMSO in assay buffer).

  • In a 96-well plate, add the diluted this compound or vehicle control.

  • Add the PDE1 enzyme to each well.

  • Add CaCl2 and Calmodulin to each well to activate the enzyme.

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the enzymatic reaction by adding the cAMP or cGMP substrate.

  • Incubate the plate at 30°C for the desired reaction time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • Stop the reaction according to the detection kit manufacturer's instructions.

  • Add the detection reagent and measure the signal (e.g., luminescence, fluorescence) using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a suitable data analysis software.

Protocol 2: Cell-Based cAMP/cGMP Assay

This protocol provides a general framework for measuring changes in intracellular cAMP or cGMP levels in response to this compound treatment.

Materials:

  • Cells expressing PDE1

  • Cell culture medium

  • This compound

  • Stimulating agent (e.g., forskolin to increase cAMP, or a nitric oxide donor like SNP to increase cGMP)

  • Lysis buffer

  • cAMP or cGMP immunoassay kit

  • 96-well cell culture plates

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Prepare a stock solution of this compound in DMSO and dilute it to the desired concentrations in cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or a vehicle control.

  • Pre-incubate the cells with the inhibitor for a predetermined time (e.g., 30-60 minutes).

  • Add the stimulating agent to induce cAMP or cGMP production.

  • Incubate for the optimal stimulation time.

  • Lyse the cells using the lysis buffer provided in the immunoassay kit.

  • Measure the cAMP or cGMP concentration in the cell lysates according to the kit manufacturer's protocol.

  • Analyze the data to determine the effect of this compound on intracellular cyclic nucleotide levels.

Visualizations

PDE1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Signal Agonist (e.g., Hormone, Neurotransmitter) Receptor GPCR Signal->Receptor AC_GC Adenylyl Cyclase (AC) / Guanylyl Cyclase (GC) Receptor->AC_GC cAMP_cGMP cAMP / cGMP (Second Messengers) AC_GC->cAMP_cGMP ATP_GTP ATP / GTP ATP_GTP->AC_GC PDE1 PDE1 cAMP_cGMP->PDE1 Hydrolysis Downstream Downstream Effectors (PKA, PKG, etc.) cAMP_cGMP->Downstream AMP_GMP 5'-AMP / 5'-GMP (Inactive) PDE1->AMP_GMP Pde1_IN_3 This compound Pde1_IN_3->PDE1 Inhibition Response Cellular Response Downstream->Response CaM Ca2+/Calmodulin CaM->PDE1 Activation

Caption: PDE1 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow A 1. Prepare Reagents - this compound Stock (DMSO) - PDE1 Enzyme - Assay Buffer with Ca2+/CaM - Substrate (cAMP/cGMP) B 2. Serial Dilution of this compound A->B C 3. Assay Setup in 96-well Plate - Add diluted inhibitor/vehicle - Add PDE1 enzyme B->C D 4. Pre-incubation (15 min at 30°C) C->D E 5. Initiate Reaction (Add Substrate) D->E F 6. Incubate (30-60 min at 30°C) E->F G 7. Stop Reaction & Add Detection Reagent F->G H 8. Measure Signal (Luminescence/Fluorescence) G->H I 9. Data Analysis - Calculate % Inhibition - Determine IC50 H->I

Caption: General Experimental Workflow for this compound IC50 Determination.

Troubleshooting_Logic Start No Inhibitory Effect Observed Q1 Is the positive control (known inhibitor) working? Start->Q1 A1_Yes Problem is likely with this compound (integrity, solubility, concentration) Q1->A1_Yes Yes A1_No Problem is with the assay itself (enzyme, substrate, buffer, detection) Q1->A1_No No Q2 Is this compound fully dissolved? A1_Yes->Q2 Q3 Are Ca2+ and Calmodulin present in the buffer? A1_No->Q3 A2_Yes Check inhibitor concentration and integrity. Perform dose-response. Q2->A2_Yes Yes A2_No Improve solubility. Prepare fresh stock in DMSO. Q2->A2_No No A3_Yes Verify enzyme activity and substrate concentration. Q3->A3_Yes Yes A3_No Add Ca2+/Calmodulin to the assay buffer. Q3->A3_No No

Caption: Troubleshooting Decision Tree for this compound Experiments.

References

Off-target effects of Pde1-IN-3 at high concentrations.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Pde1-IN-3. The information focuses on understanding and mitigating potential off-target effects observed at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective inhibitor of human phosphodiesterase 1 (PDE1).[1] PDE1 is an enzyme that degrades the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE1, this compound increases the intracellular levels of cAMP and cGMP, thereby modulating various downstream signaling pathways. The PDE1 enzyme family has three subtypes: PDE1A, PDE1B, and PDE1C, which are distributed in various tissues, including the heart, brain, and smooth muscle.

Q2: What are the known off-target effects of this compound at high concentrations?

A2: At high concentrations, this compound has been shown to inhibit other phosphodiesterase isoforms, specifically PDE4D and PDE6AB.[1] Inhibition of these non-target PDEs can lead to unintended biological effects and may complicate data interpretation. It is crucial to use the lowest effective concentration of this compound to minimize these off-target activities.

Q3: What are the potential physiological consequences of off-target inhibition of PDE4 and PDE6?

A3: Off-target inhibition of PDE4 can lead to side effects such as nausea and gastrointestinal disturbances. In the cardiovascular system, inhibition of non-PDE1 isoenzymes could potentially lead to cardiac arrhythmias.[2] PDE6 is a critical component of the phototransduction cascade in the retina. Inhibition of PDE6 can interfere with visual signaling. Therefore, researchers should be aware of these potential effects when using high concentrations of this compound.

Q4: How can I minimize the off-target effects of this compound in my experiments?

A4: To minimize off-target effects, it is recommended to perform a dose-response curve to determine the lowest concentration of this compound that elicits the desired on-target effect. Careful experimental design, including the use of appropriate controls and selective inhibitors for the off-target enzymes (if available and appropriate for the experimental system), can help to dissect the specific effects of PDE1 inhibition.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected changes in cell morphology or viability at high concentrations.Off-target effects due to inhibition of PDE4D and/or PDE6AB, or other unknown off-targets.1. Perform a concentration-response experiment to determine the EC50 for the desired PDE1-mediated effect and the concentration at which off-target effects appear.2. Use a lower concentration of this compound that is still effective for PDE1 inhibition.3. If possible, use a structurally different PDE1 inhibitor as a control to confirm that the observed effect is due to PDE1 inhibition.
Inconsistent or unexpected results in cAMP or cGMP signaling assays.This compound inhibits PDE4D at higher concentrations, which can also modulate cAMP levels.1. Measure both cAMP and cGMP levels to better understand the signaling profile.2. Consider using a selective PDE4 inhibitor as a control to differentiate between PDE1 and PDE4-mediated effects on cAMP.
Visual abnormalities observed in in vivo animal studies.Potential inhibition of PDE6AB in the retina.1. Carefully monitor for any visual deficits in animal subjects.2. Consider reducing the dose of this compound.3. If the research focus is not on the visual system, be aware of this potential confounder.

Quantitative Data Summary

The following table summarizes the known inhibitory activity of this compound against its primary target and key off-targets.

Target IC50 (µM) Selectivity vs. Off-Targets
PDE1 Not specified in the provided search results.-
PDE4D23.99[1]-
PDE6AB10[1]-

IC50: The half maximal inhibitory concentration.

Experimental Protocols

In Vitro Phosphodiesterase Activity Assay

A common method to determine the IC50 of a compound against a specific PDE isoform is a biochemical assay using purified recombinant PDE enzymes.

  • Enzyme and Substrate Preparation: Recombinant human PDE1, PDE4D, and PDE6AB enzymes are used. The substrates are fluorescently labeled cAMP or cGMP.

  • Inhibitor Preparation: this compound is serially diluted to a range of concentrations.

  • Assay Reaction: The PDE enzyme, substrate, and varying concentrations of this compound are incubated together in an appropriate assay buffer.

  • Detection: The reaction is stopped, and the amount of fluorescently labeled product is measured using a fluorescence plate reader.

  • Data Analysis: The percentage of inhibition at each concentration of this compound is calculated. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

Visualizations

Pde1_IN_3_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Interior Signal Signal Receptor Receptor Signal->Receptor AC_GC Adenylyl Cyclase / Guanylyl Cyclase Receptor->AC_GC Activates cAMP_cGMP cAMP / cGMP (Second Messengers) AC_GC->cAMP_cGMP Synthesizes ATP_GTP ATP / GTP PDE1 PDE1 cAMP_cGMP->PDE1 Substrate Downstream_Effectors Downstream Effectors (PKA, PKG, etc.) cAMP_cGMP->Downstream_Effectors Activates AMP_GMP AMP / GMP (Inactive) PDE1->AMP_GMP Hydrolyzes Pde1_IN_3 This compound Pde1_IN_3->PDE1 Inhibits Biological_Response Biological Response Downstream_Effectors->Biological_Response

Caption: Mechanism of action of this compound in modulating cAMP/cGMP signaling pathways.

Off_Target_Effects_Workflow Start Experiment with high [this compound] Observation Observe Unexpected Phenotype Start->Observation Hypothesis Hypothesize Off-Target Effect Observation->Hypothesis Dose_Response Perform Dose-Response Curve Hypothesis->Dose_Response Compare_EC50 Compare EC50 (on-target) vs. IC50 (off-target) Dose_Response->Compare_EC50 Lower_Concentration Use Lower, More Selective Concentration Compare_EC50->Lower_Concentration Off-target IC50 is reached Alternative_Inhibitor Use Structurally Different PDE1 Inhibitor Compare_EC50->Alternative_Inhibitor Further validation needed Conclusion Confirm On-Target vs. Off-Target Effect Lower_Concentration->Conclusion Alternative_Inhibitor->Conclusion

Caption: Troubleshooting workflow for investigating potential off-target effects of this compound.

References

Technical Support Center: PDE1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information for a specific compound designated "Pde1-IN-3" is not publicly available. This guide provides generalized information, troubleshooting advice, and protocols applicable to a typical small molecule Phosphodiesterase 1 (PDE1) inhibitor. Researchers should always consult the manufacturer's product-specific documentation for handling and storage instructions.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of a PDE1 inhibitor?

A1: Most small molecule inhibitors, including those targeting PDE1, are soluble in organic solvents like dimethyl sulfoxide (DMSO). It is best to use a fresh, anhydrous grade of DMSO to avoid introducing moisture, which can degrade the compound. To prepare a stock solution, dissolve the powdered inhibitor in the appropriate solvent to a high concentration (e.g., 10 mM). Gentle vortexing or sonication can aid in complete solubilization.

Q2: What are the recommended storage conditions for a PDE1 inhibitor?

A2: The powdered form of the inhibitor is generally more stable and should be stored according to the manufacturer's instructions, often at -20°C or -80°C. Stock solutions in DMSO should be aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C.[1] Some compounds may be light-sensitive and should be stored in amber vials or protected from light.[1][2][3]

Q3: How can I prevent my PDE1 inhibitor from precipitating in my aqueous assay buffer?

A3: When diluting a DMSO stock solution into an aqueous buffer, the inhibitor can sometimes precipitate. To avoid this, it is recommended to make intermediate dilutions in DMSO before the final dilution into the aqueous medium. The final concentration of DMSO in the assay should be kept low (typically ≤0.1%) to avoid solvent effects on the cells or enzyme, and a vehicle control (DMSO alone) should always be included in the experiment.

Q4: For how long is the PDE1 inhibitor stable in stock solution and in its powdered form?

A4: The stability of the inhibitor depends on its chemical structure and the storage conditions. As a general guideline, the powdered form can be stable for a year or more when stored correctly. Stock solutions in DMSO are typically stable for several months at -20°C or -80°C. However, it is crucial to refer to the manufacturer's certificate of analysis for specific stability data. Repeated freeze-thaw cycles should be avoided as they can lead to degradation.

Troubleshooting Guide

Q1: I am observing inconsistent or no inhibitory effect in my experiments. What could be the cause?

A1: Several factors could lead to inconsistent results:

  • Compound Degradation: The inhibitor may have degraded due to improper storage, multiple freeze-thaw cycles, or exposure to light or moisture.[2][3] Consider using a fresh aliquot of your stock solution or preparing a new stock from the powdered compound.

  • Inaccurate Concentration: The initial weighing of the compound or subsequent dilutions may have been inaccurate. Re-weigh a fresh sample and prepare a new stock solution.

  • Precipitation: The inhibitor may be precipitating in the aqueous assay buffer. Ensure the final DMSO concentration is low and that the inhibitor is soluble at the working concentration.

  • Experimental Conditions: The concentration of the inhibitor may be too low to see an effect. It is advisable to perform a dose-response experiment to determine the optimal concentration. The timing of inhibitor addition and the duration of treatment are also critical for observing an effect.

Q2: My cell-based assay results are variable. How can I troubleshoot this?

A2: Variability in cell-based assays can arise from several sources:

  • Cell Health and Passage Number: Ensure your cells are healthy, within a consistent passage number range, and plated at a uniform density.

  • Inhibitor Permeability: If the inhibitor is not cell-permeable, it will not be effective in a whole-cell assay.[4] Verify the cell permeability of your specific inhibitor.

  • Off-Target Effects or Toxicity: At high concentrations, some inhibitors can have off-target effects or be toxic to the cells, leading to confounding results. It is important to assess cell viability in the presence of the inhibitor.

Q3: I suspect my PDE1 inhibitor is degrading. How can I assess its stability?

A3: A forced degradation study can provide insights into the stability of your inhibitor under various stress conditions.[5][6][7] This involves exposing the compound to conditions such as heat, humidity, acid, base, and oxidation to identify potential degradation products and pathways.[5][6][8] Analytical techniques like High-Performance Liquid Chromatography (HPLC) can then be used to quantify the remaining active compound and detect any degradants.[9]

Data Presentation: Storage and Stability of a Typical PDE1 Inhibitor

FormSolventStorage TemperatureEstimated StabilitySpecial Considerations
Powder N/A-20°C or -80°C≥ 1 yearProtect from light and moisture.
Stock Solution Anhydrous DMSO-20°CUp to 3 monthsAliquot to avoid freeze-thaw cycles. Protect from light.
Stock Solution Anhydrous DMSO-80°C≥ 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light.
Working Dilution Aqueous Buffer2-8°CUse immediatelyProne to precipitation and degradation. Prepare fresh for each experiment.

Note: This table provides generalized recommendations. Always refer to the manufacturer's specific stability data for your compound.

Experimental Protocols

Protocol: In Vitro PDE1A Activity Assay (Fluorescence Polarization)

This protocol is a generalized method for measuring the activity of a purified PDE1A enzyme and assessing the potency of an inhibitor using a fluorescence polarization (FP) assay.[10]

Materials:

  • Purified recombinant PDE1A enzyme

  • PDE Assay Buffer

  • Fluorescein-labeled cAMP (cAMP-FAM) substrate

  • Phosphate-binding agent

  • PDE1 inhibitor (test compound)

  • DMSO (anhydrous)

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution of the PDE1 inhibitor in DMSO. Then, make a further dilution in PDE Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration remains constant across all wells.

  • Enzyme Preparation: Dilute the purified PDE1A enzyme to the appropriate concentration in cold PDE Assay Buffer.

  • Assay Reaction:

    • To a 96-well plate, add the diluted PDE1 inhibitor or vehicle control (DMSO in PDE Assay Buffer).

    • Add the diluted PDE1A enzyme solution to all wells except the "no enzyme" control. .

    • Initiate the reaction by adding the cAMP-FAM substrate to all wells.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Detection:

    • Stop the enzymatic reaction by adding the phosphate-binding agent. This agent will bind to the hydrolyzed FAM-AMP, resulting in a high FP signal.

    • Incubate for another 15 minutes at room temperature to allow for binding.

  • Measurement: Read the fluorescence polarization on a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Visualizations

PDE1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC Activates cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Synthesizes ATP_GTP ATP/GTP ATP_GTP->AC_GC PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates PDE1 PDE1 cAMP_cGMP->PDE1 Substrate Cellular_Response Cellular Response (e.g., muscle contraction, neurotransmission) PKA_PKG->Cellular_Response Phosphorylates Targets AMP_GMP AMP / GMP PDE1->AMP_GMP Hydrolyzes CaM Calmodulin (CaM) CaM->PDE1 Activates Ca2 Ca2+ Ca2->CaM Signal Signal Signal->Receptor PDE1_Inhibitor PDE1 Inhibitor PDE1_Inhibitor->PDE1 Inhibits

Caption: PDE1 Signaling Pathway and Point of Inhibition.

Troubleshooting_Workflow start Inconsistent or No Inhibitor Activity q1 Is the inhibitor stock solution fresh? start->q1 sol1 Prepare fresh stock solution from powder. Aliquot and store properly. q1->sol1 No q2 Is the inhibitor soluble in the assay buffer at the working concentration? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Optimize dilution protocol. Lower final DMSO concentration. Confirm solubility. q2->sol2 No q3 Is the inhibitor concentration appropriate? (Dose-response performed?) q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Perform a dose-response experiment to determine IC50. q3->sol3 No q4 Are assay controls (positive/negative) behaving as expected? q3->q4 Yes a3_yes Yes a3_no No sol3->q4 sol4 Troubleshoot the assay protocol (reagents, cell health, instrumentation). q4->sol4 No end Re-run Experiment q4->end Yes a4_yes Yes a4_no No sol4->end

Caption: Troubleshooting Workflow for PDE1 Inhibitor Experiments.

Storage_Decision_Tree start New Batch of PDE1 Inhibitor Received q1 Is the compound in powder or solution form? start->q1 store_powder Store at -20°C or -80°C. Protect from light and moisture. q1->store_powder Powder aliquot Aliquot into single-use volumes. q1->aliquot Solution powder Powder solution Solution prep_stock Prepare stock solution in anhydrous DMSO (e.g., 10 mM). store_powder->prep_stock For Experimental Use prep_stock->aliquot store_stock Store aliquots at -80°C. Protect from light. aliquot->store_stock

References

Troubleshooting Pde1-IN-3 insolubility in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the solubility of Pde1-IN-3 in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of human phosphodiesterase 1 (PDE1).[1][2] The PDE1 enzyme family plays a crucial role in cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) into their inactive forms, 5'-AMP and 5'-GMP, respectively.[3][4] The catalytic activity of PDE1 is stimulated by the calcium-calmodulin (Ca2+/CaM) complex, integrating Ca2+ and cyclic nucleotide signaling pathways.[4][5] By inhibiting PDE1, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell. This modulation of second messenger levels can impact a wide range of physiological processes, making PDE1 a target for therapeutic intervention in various diseases.[4]

Q2: Why is this compound difficult to dissolve in aqueous solutions?

While specific solubility data for this compound is not readily published, small molecule inhibitors of this class are often lipophilic (fat-soluble) and inherently have poor water solubility.[6] This is a common challenge encountered with many non-polar organic compounds developed for drug discovery.[6][7] The molecular structure required for potent enzyme inhibition often results in a compound that prefers organic solvents over aqueous media.

Q3: What is the recommended solvent for creating a stock solution of this compound?

For this compound and similar poorly water-soluble compounds, the recommended starting solvent is Dimethyl Sulfoxide (DMSO).[7][8][9] DMSO is a powerful organic solvent capable of dissolving a wide range of non-polar compounds at high concentrations.[10] It is advisable to prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO, which can then be serially diluted into your aqueous experimental buffer.

Troubleshooting Guide: this compound Insolubility

This guide addresses common issues encountered when preparing this compound solutions for in vitro experiments.

Issue 1: My this compound powder will not dissolve directly in my aqueous buffer (e.g., PBS, TRIS).

  • Cause: this compound is a lipophilic molecule with expectedly low aqueous solubility. Direct dissolution in aqueous buffers is generally not feasible.

  • Solution: You must first prepare a concentrated stock solution in an appropriate organic solvent.

    • Recommended Solvent: Use 100% Dimethyl Sulfoxide (DMSO).

    • Protocol: Follow the detailed "Protocol for Preparing a this compound Stock Solution" provided below.

    • Workflow: The general workflow involves dissolving the compound in DMSO and then diluting this stock solution into the final aqueous medium.

Issue 2: The compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer.

  • Cause: This is a common occurrence when a compound is highly soluble in the organic stock solvent but poorly soluble in the final aqueous buffer. When the stock is diluted, the concentration of the organic solvent decreases dramatically, and the aqueous buffer cannot maintain the compound in solution, leading to precipitation.

  • Troubleshooting Steps:

    • Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment. Test a range of concentrations to find the highest achievable concentration that remains soluble.

    • Increase the Co-solvent Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to aid solubility, but low enough to not affect your experimental system. While the final DMSO concentration should typically be kept below 0.5% to avoid off-target effects, some cell-based assays can tolerate up to 1%.[11]

    • Use Sonication: After diluting the DMSO stock into the aqueous buffer, place the solution in an ultrasonic bath for 5-10 minutes.[7] Sonication can help break down small precipitates and facilitate dissolution.

    • Gentle Heating: Gently warming the solution to 37°C while stirring may increase solubility.[9] However, you must first confirm that this compound is stable at this temperature to avoid degradation.

    • pH Adjustment: For some compounds, solubility is pH-dependent.[12] You can test the solubility of this compound in a range of buffers with different pH values (e.g., pH 5.0, 7.4, 9.0) to see if solubility improves.[13] Be aware that altering the pH may affect your biological assay.

    • Incorporate Surfactants: Adding a low concentration of a non-ionic surfactant, such as Tween-80 (e.g., 0.05%), to the final aqueous buffer can help maintain the compound's solubility.[8]

Quantitative Data Summary

While specific quantitative solubility data for this compound is not publicly available, the table below provides typical solvent recommendations for preparing stock solutions of poorly soluble small molecule inhibitors based on common laboratory practices.

SolventTypeTypical Stock ConcentrationFinal Assay ConcentrationNotes
DMSO Organic Co-solvent10 - 50 mM< 1% (v/v)Recommended primary solvent for stock solutions.[8][9]
Ethanol Organic Co-solvent1 - 10 mM< 1% (v/v)An alternative to DMSO, but generally less effective for highly lipophilic compounds.[11]
Aqueous Buffers AqueousNot RecommendedN/ADirect dissolution is unlikely to be successful.

Visualizations

Signaling Pathway

pde1_pathway

Experimental Workflow

workflow start Start: this compound (Lyophilized Powder) weigh Weigh appropriate amount of compound start->weigh add_dmso Add 100% DMSO to desired stock concentration (e.g., 20 mM) weigh->add_dmso vortex Vortex and/or sonicate until fully dissolved add_dmso->vortex stock High-Concentration Stock Solution in DMSO vortex->stock dilute Perform serial dilution into final aqueous buffer stock->dilute observe Observe for precipitation dilute->observe soluble Solution is clear: Proceed with experiment observe->soluble No precipitate Precipitate forms observe->precipitate Yes troubleshoot Go to Troubleshooting Guide precipitate->troubleshoot

Troubleshooting Decision Tree

// Invisible edges for layout subgraph { rank=same; q1; } subgraph { rank=same; a1_yes; q2; } subgraph { rank=same; a2_no; q3; } subgraph { rank=same; a4_no; q5; } } ends_dot Caption: Decision tree for troubleshooting this compound precipitation issues.

Experimental Protocols

Protocol 1: Preparing a this compound Stock Solution in DMSO

This protocol describes how to prepare a 20 mM stock solution of this compound (assuming a hypothetical molecular weight of 450 g/mol for calculation purposes; always use the exact molecular weight from the product vial or CoA ).

  • Materials:

    • This compound powder

    • 100% Dimethyl Sulfoxide (DMSO), anhydrous or molecular biology grade

    • Calibrated analytical balance

    • Microcentrifuge tubes or amber glass vials

    • Vortex mixer and/or sonicator

  • Procedure:

    • Calculation:

      • To prepare 1 mL of a 20 mM stock solution:

      • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

      • Mass (mg) = 0.020 mol/L x 0.001 L x 450 g/mol x 1000 mg/g = 9.0 mg

    • Weighing: Carefully weigh out 9.0 mg of this compound powder and place it into a sterile microcentrifuge tube or vial.

    • Dissolution: Add 1.0 mL of 100% DMSO to the tube containing the powder.

    • Mixing: Cap the tube securely and vortex vigorously for 1-2 minutes. If the solid does not completely dissolve, place the tube in an ultrasonic bath for 5-10 minutes until the solution is clear.[7]

    • Storage: Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[8][9] Stock solutions in DMSO are typically stable for several months when stored properly.

Protocol 2: General Solubility Test in Aqueous Buffers

This protocol outlines a method to determine the approximate solubility limit of this compound in your specific experimental buffer after dilution from a DMSO stock.

  • Materials:

    • 20 mM this compound stock solution in DMSO (from Protocol 1)

    • Your target aqueous experimental buffer (e.g., PBS, pH 7.4)

    • Sterile microcentrifuge tubes

    • Calibrated pipettes

  • Procedure:

    • Prepare Serial Dilutions: Set up a series of microcentrifuge tubes, each containing 1 mL of your aqueous buffer.

    • Spike with Stock Solution: Add increasing volumes of the 20 mM DMSO stock solution to the tubes to achieve a range of final this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM).

      • Example for 10 µM: Add 0.5 µL of 20 mM stock to 1 mL of buffer. The final DMSO concentration will be 0.05%.

      • Example for 100 µM: Add 5 µL of 20 mM stock to 1 mL of buffer. The final DMSO concentration will be 0.5%.

    • Mix and Equilibrate: Immediately after adding the stock, vortex each tube for 30 seconds. Allow the solutions to equilibrate at room temperature for at least 30 minutes.

    • Observe for Precipitation: Visually inspect each tube against a dark background. Look for any signs of cloudiness, haziness, or visible precipitate. You can also centrifuge the tubes at high speed (e.g., 14,000 x g) for 10 minutes and check for a pellet.

    • Determine Solubility Limit: The highest concentration that remains a clear, single-phase solution is the approximate solubility limit under these conditions. It is best practice to use a final concentration well below this limit in your experiments to ensure the compound remains in solution.

References

How to minimize Pde1-IN-3 toxicity in cell culture.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize potential toxicity associated with the use of Pde1-IN-3 in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of Phosphodiesterase 1 (PDE1), a family of enzymes that hydrolyze the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE1, this compound increases intracellular levels of cAMP and cGMP, thereby modulating various downstream signaling pathways. The PDE1 family has three subtypes: PDE1A, PDE1B, and PDE1C, which have different tissue distributions and affinities for cAMP and cGMP.[1][2]

Q2: What are the known off-target effects of this compound?

While this compound is a selective PDE1 inhibitor, some off-target activity has been reported at higher concentrations. It is important to be aware of these potential off-target effects, as they could contribute to unexpected cellular responses or toxicity.

TargetIC50 Value
PDE4D23.99 µM
PDE6AB10 µM
Data obtained from commercially available information.

Q3: What is the recommended solvent for dissolving this compound?

Based on information for similar PDE1 inhibitors and general practice for small molecules, Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a stock solution of this compound.[3] It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.

Q4: What is a typical starting concentration for this compound in a cell culture experiment?

A typical starting point for a new inhibitor is to perform a dose-response experiment. Based on the off-target activities, a concentration range of 0.1 µM to 10 µM is a reasonable starting point to observe the desired effects while minimizing off-target interactions. However, the optimal concentration is highly dependent on the cell type and the specific assay being performed. It is strongly recommended to perform a cytotoxicity assay to determine the optimal, non-toxic working concentration for your specific experimental conditions.

Troubleshooting Guide: Minimizing this compound Toxicity

Issue 1: I am observing significant cell death or morphological changes after treating my cells with this compound.

Possible Cause 1: The concentration of this compound is too high.

  • Solution: Perform a dose-response cytotoxicity assay to determine the IC50 (inhibitory concentration 50%) for toxicity in your specific cell line. This will help you identify a concentration range that effectively inhibits PDE1 without causing significant cell death. A detailed protocol for an MTT assay is provided below.

Possible Cause 2: The solvent (DMSO) concentration is too high.

  • Solution: Ensure the final concentration of DMSO in your cell culture medium is at a non-toxic level, typically below 0.5%. Always include a vehicle control (medium with the same concentration of DMSO as your treated samples) in your experiments to account for any solvent-related effects.

Possible Cause 3: The inhibitor has poor solubility or is precipitating in the culture medium.

  • Solution: Visually inspect your culture medium after adding the diluted this compound. If you observe any precipitate, this can cause significant and inconsistent toxicity. Try the following:

    • Prepare a fresh dilution of this compound from your DMSO stock solution immediately before use.

    • Ensure the DMSO stock solution is fully dissolved. Gentle warming and vortexing may help.

    • Consider the composition of your cell culture medium, as high concentrations of certain components can affect the solubility of small molecules.

Issue 2: My experimental results are inconsistent or not reproducible.

Possible Cause 1: Inconsistent inhibitor concentration due to precipitation.

  • Solution: As mentioned above, ensure the inhibitor is fully dissolved in the culture medium. Prepare fresh dilutions for each experiment.

Possible Cause 2: Degradation of the inhibitor.

  • Solution: Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light.

Possible Cause 3: Off-target effects at the concentration used.

  • Solution: If you are using a high concentration of this compound, consider that the observed effects may be due to inhibition of other proteins like PDE4D or PDE6AB. If possible, try to use the lowest effective concentration of this compound. You could also use another PDE1 inhibitor with a different off-target profile to confirm that the observed phenotype is due to PDE1 inhibition.

Experimental Protocols

Protocol 1: Determining the Optimal Working Concentration using an MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4][5][6]

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the time of treatment. Incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound in complete culture medium. A suggested range is 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value for cytotoxicity.

Protocol 2: Assessing Cell Membrane Integrity using a Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells.[7][8][9][10]

Materials:

  • 96-well cell culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect a portion of the cell culture supernatant from each well.

  • LDH Reaction: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit. This typically involves adding the collected supernatant to a reaction mixture in a new 96-well plate.

  • Absorbance Measurement: Read the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration based on the controls provided in the kit (e.g., a maximum LDH release control).

Visualizations

PDE1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Signal Receptor Receptor Signal->Receptor AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC Activates cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Synthesizes ATP_GTP ATP/GTP ATP_GTP->AC_GC PDE1 PDE1 cAMP_cGMP->PDE1 Substrate Downstream_Effectors Downstream Effectors (PKA, PKG, etc.) cAMP_cGMP->Downstream_Effectors Activates AMP_GMP AMP / GMP PDE1->AMP_GMP Hydrolyzes Pde1_IN_3 This compound Pde1_IN_3->PDE1 Inhibits Cellular_Response Cellular Response Downstream_Effectors->Cellular_Response

Caption: PDE1 Signaling Pathway and the Action of this compound.

Cytotoxicity_Assay_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Prepare this compound Serial Dilutions C Treat Cells with This compound and Controls B->C D Incubate for Desired Duration (e.g., 24-72h) C->D E Perform Viability Assay (e.g., MTT or LDH) D->E F Measure Absorbance/ Signal E->F G Calculate % Viability/ % Cytotoxicity F->G H Determine IC50 for Toxicity G->H

Caption: Workflow for Determining this compound Cytotoxicity.

References

Pde1-IN-3 interference with common laboratory assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential interference of Pde1-IN-3, a selective phosphodiesterase 1 (PDE1) inhibitor, with common laboratory assays. This guide is intended for researchers, scientists, and drug development professionals to help identify and mitigate potential assay artifacts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective inhibitor of phosphodiesterase 1 (PDE1), a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE1, this compound increases intracellular levels of cAMP and cGMP, thereby modulating downstream signaling pathways.

Q2: What are the common laboratory assays used to assess this compound activity?

A2: The activity of this compound is typically assessed using a variety of biochemical and cell-based assays. Common methods include fluorescence polarization (FP), time-resolved fluorescence resonance energy transfer (TR-FRET), luminescence-based assays (e.g., PDE-Glo™), and AlphaScreen® assays.

Q3: Can this compound interfere with common assay readouts?

A3: Yes, like many small molecules, this compound has the potential to interfere with certain assay technologies, leading to false-positive or false-negative results. Potential interferences include autofluorescence, light scattering, quenching of fluorescent or luminescent signals, and non-specific inhibition of reporter enzymes (e.g., luciferase).

Q4: How can I determine if this compound is interfering with my assay?

A4: A series of control experiments are recommended. These include testing the effect of this compound on the assay components in the absence of the target enzyme, performing the assay with and without a known inhibitor, and using an orthogonal assay with a different detection method to confirm initial findings.

Troubleshooting Guides

Issue 1: Unexpectedly High Signal in a Fluorescence-Based Assay

Possible Cause:

  • Autofluorescence of this compound: The compound itself may be fluorescent at the excitation and emission wavelengths used in the assay.

  • Light Scattering: At high concentrations, this compound may precipitate out of solution, leading to light scattering that can be detected as an increase in signal.

Troubleshooting Steps:

  • Measure Compound Autofluorescence: Prepare a plate with buffer and this compound at the same concentrations used in the assay. Read the fluorescence at the assay's excitation and emission wavelengths.

  • Assess Compound Solubility: Visually inspect the assay wells for any signs of precipitation. Additionally, measure the absorbance of the compound solution at a high wavelength (e.g., 600 nm) to detect light scattering.

  • Use a "Pre-read" Protocol: Read the fluorescence of the assay plate after the addition of this compound but before the addition of the fluorescent substrate or enzyme. Subtract this background fluorescence from the final reading.

  • Switch to a Red-Shifted Fluorophore: If autofluorescence is an issue, consider using a fluorescent probe that excites and emits at longer wavelengths, where compound interference is often reduced.

Issue 2: Unexpectedly Low Signal in a Fluorescence or Luminescence Assay

Possible Cause:

  • Quenching: this compound may absorb the excitation light or the emitted light from the fluorophore or luciferase, leading to a decrease in the detected signal.

  • Inhibition of Reporter Enzyme: In luminescence assays, this compound could directly inhibit the luciferase enzyme.

  • Compound Aggregation: The compound may form aggregates that sequester the enzyme or substrate, leading to an apparent inhibition.

Troubleshooting Steps:

  • Perform a Quenching Control: In a fluorescence assay, measure the fluorescence of the probe with and without this compound. In a luminescence assay, run a control reaction with a known amount of ATP and luciferase in the presence of this compound.

  • Test for Luciferase Inhibition: Perform a counter-screen using purified luciferase and its substrate in the presence of varying concentrations of this compound.

  • Assess Aggregation: Test the effect of adding a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer. If the inhibitory activity of this compound is significantly reduced, aggregation may be occurring.

  • Orthogonal Assay Confirmation: Validate hits using an alternative assay format that relies on a different detection principle (e.g., a label-free method if the primary assay is fluorescence-based).

Quantitative Data Summary

The following table summarizes the potential effects of this compound on various assay parameters and suggested tolerance limits.

ParameterPotential Interference by this compoundSuggested Control ExperimentAcceptance Criteria
Autofluorescence Intrinsic fluorescence of the compound.Measure fluorescence of compound in assay buffer.Signal from compound should be <10% of the assay window.
Signal Quenching Absorption of excitation or emission light.Measure signal of a known fluorophore/luciferin in the presence of the compound.Signal reduction should be <10%.
Light Scattering Compound precipitation.Measure absorbance at 600 nm.OD600 < 0.05.
Luciferase Inhibition Direct inhibition of the reporter enzyme.Counter-screen with purified luciferase.IC50 against luciferase should be >10-fold higher than against PDE1.
Compound Aggregation Formation of compound aggregates.Test with and without 0.01% Triton X-100.<3-fold shift in IC50 in the presence of detergent.

Key Experimental Protocols

Protocol 1: Fluorescence Polarization (FP) Assay for PDE1 Activity

This assay measures the change in polarization of a fluorescently labeled cAMP or cGMP substrate upon hydrolysis by PDE1.

Materials:

  • Recombinant human PDE1 enzyme

  • Fluorescently labeled substrate (e.g., FAM-cAMP)

  • Assay Buffer (e.g., 20 mM Tris pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound and control inhibitors

  • Black, low-volume 384-well plates

  • Fluorescence plate reader capable of measuring fluorescence polarization

Method:

  • Prepare serial dilutions of this compound in assay buffer.

  • Add 5 µL of the compound dilutions to the wells of the 384-well plate.

  • Add 5 µL of PDE1 enzyme solution to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of the FAM-cAMP substrate solution.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Measure fluorescence polarization (Excitation: 485 nm, Emission: 525 nm).

  • Calculate the percent inhibition relative to no-enzyme and no-inhibitor controls.

Protocol 2: Luminescence-Based PDE-Glo™ Assay

This assay measures PDE activity by quantifying the amount of remaining ATP after a series of coupled enzymatic reactions.

Materials:

  • Recombinant human PDE1 enzyme

  • cAMP or cGMP substrate

  • PDE-Glo™ Reagents (Promega)

  • This compound and control inhibitors

  • White, opaque 384-well plates

  • Luminometer

Method:

  • Prepare serial dilutions of this compound.

  • Add 2.5 µL of the compound dilutions to the wells.

  • Add 2.5 µL of PDE1 enzyme and substrate mix.

  • Incubate for 30 minutes at room temperature.

  • Add 5 µL of PDE-Glo™ Termination/Detection solution.

  • Incubate for 20 minutes at room temperature.

  • Add 10 µL of Kinase-Glo® Reagent.

  • Incubate for 10 minutes at room temperature.

  • Measure luminescence.

  • Calculate percent inhibition based on the luminescent signal.

Visualizations

PDE1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Signal GPCR GPCR Signal->GPCR Activates AC/GC Adenylyl/Guanylyl Cyclase GPCR->AC/GC Activates cAMP/cGMP cAMP / cGMP AC/GC->cAMP/cGMP Synthesizes ATP/GTP ATP/GTP ATP/GTP->AC/GC PDE1 PDE1 cAMP/cGMP->PDE1 Substrate PKA/PKG PKA / PKG cAMP/cGMP->PKA/PKG Activates AMP/GMP AMP/GMP PDE1->AMP/GMP Hydrolyzes Pde1_IN_3 This compound Pde1_IN_3->PDE1 Inhibits Cellular_Response Cellular Response PKA/PKG->Cellular_Response Phosphorylates Targets

Caption: PDE1 signaling pathway and the inhibitory action of this compound.

Assay_Troubleshooting_Workflow cluster_fluorescence Fluorescence-Based Assays cluster_luminescence Luminescence-Based Assays cluster_general General Troubleshooting start Unexpected Assay Result high_signal High Signal? start->high_signal low_signal Low Signal? start->low_signal low_signal_lum Low Signal? start->low_signal_lum autofluorescence Check Autofluorescence high_signal->autofluorescence Yes scattering Check Light Scattering high_signal->scattering Yes quenching Check Quenching low_signal->quenching Yes red_shift Use Red-Shifted Probe autofluorescence->red_shift aggregation Check Aggregation scattering->aggregation quenching->aggregation luc_inhibition Check Luciferase Inhibition low_signal_lum->luc_inhibition Yes luc_inhibition->aggregation orthogonal Perform Orthogonal Assay aggregation->orthogonal

Caption: Troubleshooting workflow for this compound assay interference.

Unexpected phenotypic changes in cells treated with Pde1-IN-3.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for Pde1-IN-3, a potent and selective inhibitor of Phosphodiesterase 1 (PDE1). This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected phenotypic changes that may arise during cellular experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule inhibitor that targets the catalytic domain of Phosphodiesterase 1 (PDE1). PDE1 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE1, this compound prevents the degradation of these second messengers, leading to their accumulation within the cell. This accumulation enhances the signaling pathways mediated by Protein Kinase A (PKA) and Protein Kinase G (PKG), which can influence a wide range of cellular functions including proliferation, inflammation, and vascular relaxation.[2][3][4]

Q2: My cells are showing a significant decrease in viability after treatment with this compound, even at concentrations expected to be non-toxic. Why is this happening?

A2: This is an unexpected outcome, as PDE1 inhibition is generally not associated with broad cytotoxicity. Several factors could be at play:

  • Cell-Type Specificity: The expression and role of PDE1 isoforms (PDE1A, 1B, 1C) can vary significantly between cell types.[2] Your cell line might have a unique dependence on low basal cAMP/cGMP levels, and a sudden increase could trigger an apoptotic cascade.

  • Off-Target Effects: At higher concentrations, small molecule inhibitors may exhibit off-target activity.[5] It is crucial to determine if the observed cytotoxicity is a direct result of PDE1 inhibition or an unrelated interaction.

  • Inhibitor Instability: The compound may be unstable in your specific cell culture medium, leading to the formation of a toxic byproduct.

Q3: I've observed a dramatic change in cell morphology; the cells have become more elongated and spindle-shaped. Is this a known effect?

A3: Changes in cell morphology are often linked to alterations in the cytoskeleton. The cAMP and cGMP signaling pathways, which are modulated by this compound, are known to influence cytoskeletal dynamics. For example, PDE1C has been shown to be a major regulator of smooth muscle cell proliferation and morphology.[1] The observed changes could be a direct consequence of altering the cAMP/cGMP balance, leading to downstream effects on proteins that regulate actin and microtubule networks.

Q4: The proliferation rate of my cells has unexpectedly increased after treatment. I was anticipating an anti-proliferative effect. What could explain this?

A4: While PDE1 inhibition can lead to cell cycle arrest in some cancer types, the role of cAMP/cGMP in cell proliferation is complex and highly context-dependent.[2] In some cell types, elevated cAMP can actually promote proliferation. For instance, PDE1C is highly expressed in proliferating smooth muscle cells.[1] It is possible that in your specific cellular model, the PKA or PKG pathways activated by this compound treatment positively regulate key cell cycle proteins.

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving unexpected cellular phenotypes observed during treatment with this compound.

Issue 1: Unexpected Cytotoxicity or Low Cell Viability

Symptoms:

  • High levels of cell death observed via microscopy.

  • Low signal in viability assays (e.g., MTT, CellTiter-Glo®).

  • Increased apoptotic markers (e.g., Caspase-3 activation).

Troubleshooting Workflow:

G start Start: Unexpected Cytotoxicity Observed step1 Step 1: Confirm Inhibitor Integrity - Verify correct stock concentration - Test for solubility issues in media - Check for compound degradation start->step1 step2 Step 2: Perform Detailed Dose-Response - Use a wider concentration range - Determine a precise IC50/EC50 value - Include untreated and vehicle controls step1->step2 step3 Step 3: Assess Assay-Specific Artifacts - Does the inhibitor interfere with the viability dye or enzyme (e.g., reductase)? - Run a cell-free assay control. step2->step3 step4 Step 4: Investigate Off-Target Effects - Use a structurally different PDE1 inhibitor - Perform a rescue experiment with a cAMP/cGMP antagonist step3->step4 end Conclusion: Identify Cause (e.g., Off-Target, Cell-Specific Toxicity) step4->end

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Issue 2: Unexplained Changes in Cell Morphology

Symptoms:

  • Visible alteration in cell shape (e.g., rounding, elongation, flattening).

  • Changes in cell adhesion properties.

  • Disruption of cell-cell junctions.

Troubleshooting Steps:

  • Quantitative Analysis: Move beyond qualitative observation. Use image analysis software to quantify morphological features like cell area, perimeter, and aspect ratio.[6][7]

  • Cytoskeletal Staining: Perform immunofluorescence staining for key cytoskeletal components (F-actin, α-tubulin) to visualize any structural rearrangements.

  • Time-Course Experiment: Observe morphological changes at multiple time points after treatment to understand the dynamics of the response.

  • Reversibility Test: Wash out the inhibitor after treatment and monitor if the cells revert to their original morphology. This helps confirm the effect is directly due to the compound.

Quantitative Data Example: Dose-Response Analysis

When encountering unexpected results, a carefully executed dose-response experiment is critical. Below is a sample data table illustrating how results might vary between cell lines.

Cell LineThis compound Concentration (µM)% Viability (MTT Assay)Standard DeviationNotes
HEK293 0 (Vehicle)100%4.5%Expected high viability.
0.198%5.1%
195%4.8%
1085%6.2%Expected mild decrease.
10055%7.1%
MCF-7 0 (Vehicle)100%3.9%Expected high viability.
0.175%5.5%Unexpectedly sensitive.
140%6.8%Unexpectedly sensitive.
1015%4.2%Unexpectedly sensitive.
1005%2.5%

Key Experimental Protocols

Protocol 1: MTT Cell Proliferation Assay

This protocol measures cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[8]

Materials:

  • 96-well flat-bottom plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours, then record the absorbance at 570 nm.

Protocol 2: Morphological Analysis using Phalloidin Staining

This protocol allows for the visualization of F-actin filaments, a primary component of the cytoskeleton, to assess morphological changes.

Materials:

  • Cells cultured on glass coverslips in a 24-well plate

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin)

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstain

  • Mounting medium

  • Fluorescence microscope

Methodology:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with the desired concentration of this compound for the appropriate duration.

  • Fixation: Wash cells gently with PBS, then fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes.

  • Staining: Wash three times with PBS. Incubate with the Phalloidin conjugate (diluted in PBS) for 30-60 minutes at room temperature, protected from light.

  • Counterstaining: Wash three times with PBS. Incubate with DAPI solution for 5 minutes.

  • Mounting: Wash a final three times with PBS. Mount the coverslip onto a microscope slide using mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores.

Signaling Pathway and Logic Diagrams

PDE1 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the central role of PDE1 in cyclic nucleotide signaling and how this compound disrupts this process.

G cluster_membrane Cell Membrane AC Adenylyl Cyclase cAMP cAMP AC->cAMP  + GC Guanylyl Cyclase cGMP cGMP GC->cGMP  + ATP ATP ATP->AC GTP GTP GTP->GC PDE1 PDE1 cAMP->PDE1 PKA PKA cAMP->PKA cGMP->PDE1 PKG PKG cGMP->PKG AMP 5'-AMP PDE1->AMP GMP 5'-GMP PDE1->GMP Inhibitor This compound Inhibitor->PDE1 Inhibition Response Downstream Cellular Responses (Proliferation, Morphology, Viability, etc.) PKA->Response PKG->Response

Caption: this compound inhibits PDE1, increasing cAMP/cGMP levels.

Potential Causes of Unexpected Phenotypes

This diagram outlines the logical relationships between potential root causes and the observed experimental outcomes.

G cluster_causes Potential Root Causes cluster_details1 cluster_details2 cluster_details3 Phenotype Unexpected Phenotype (e.g., Cytotoxicity, Morphological Change) Cause1 On-Target Effect in a Sensitive System Cause1->Phenotype Detail1a Cell-specific PDE1 isoform expression Cause1->Detail1a Detail1b Unique dependence on cAMP/cGMP homeostasis Cause1->Detail1b Cause2 Off-Target Activity of this compound Cause2->Phenotype Detail2a Inhibition of kinases or other enzymes Cause2->Detail2a Detail2b Interaction with ion channels Cause2->Detail2b Cause3 Experimental Artifact Cause3->Phenotype Detail3a Compound instability or precipitation Cause3->Detail3a Detail3b Interference with assay reagents Cause3->Detail3b

Caption: Logical map of potential causes for unexpected results.

References

How to control for Pde1-IN-3 vehicle effects in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective phosphodiesterase 1 (PDE1) inhibitor, Pde1-IN-3. The following information is designed to help control for potential vehicle-related effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective inhibitor of phosphodiesterase 1 (PDE1).[1][2] PDE1 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial intracellular second messengers.[3][4] By inhibiting PDE1, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell. This increase in second messengers can modulate various downstream signaling pathways, influencing a wide range of cellular processes.[3][5]

Q2: What are the common vehicles used for dissolving this compound and similar compounds?

  • In Vitro:

    • Dimethyl sulfoxide (DMSO) is a common solvent for creating stock solutions.[6][7]

  • In Vivo:

    • A multi-component vehicle system is often necessary to maintain solubility and improve tolerability. A common approach involves first dissolving the compound in a minimal amount of an organic solvent like DMSO, and then further diluting it with an aqueous solution or oil.[6][7]

Q3: Why is a vehicle control group essential when working with this compound?

A vehicle control group is critical to distinguish the pharmacological effects of this compound from any biological effects caused by the delivery vehicle itself.[8] The solvents used to dissolve this compound can have their own physiological effects, which could be mistakenly attributed to the inhibitor. The vehicle control group receives the same volume and formulation of the vehicle as the treatment group, but without the this compound. This allows for the proper assessment of the compound's true activity.

Q4: What are some potential off-target effects of this compound?

According to available data, this compound also shows inhibitory activity against PDE4D (IC50 = 23.99 μM) and PDE6AB (IC50 = 10 μM).[1][2] Researchers should be aware of these potential off-target effects, especially when using higher concentrations of the inhibitor.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected or inconsistent results in vitro Vehicle (e.g., DMSO) concentration is too high, causing cellular toxicity or off-target effects.Ensure the final concentration of the organic solvent in the cell culture medium is low (typically ≤0.1% to 0.5%) and is consistent across all treatment and control groups. Run a vehicle-only control at the highest concentration used to assess its baseline effect.
Precipitation of this compound in media or buffer The compound has low aqueous solubility and is crashing out of solution upon dilution.Prepare a higher concentration stock solution in 100% DMSO and perform serial dilutions. For final dilutions into aqueous buffers, ensure rapid mixing. Consider using a vehicle containing a surfactant like Tween-80 or a co-solvent like PEG300 to improve solubility.
Adverse effects or toxicity in animal models The vehicle itself may be causing toxicity at the administered volume or concentration.Conduct a preliminary tolerability study with the vehicle alone. If toxicity is observed, try to reduce the concentration of the organic solvent by using a more complex vehicle system (e.g., DMSO/PEG300/Tween-80/saline). Consider alternative routes of administration that may be better tolerated.
High variability in experimental data Inconsistent preparation of the dosing solution, leading to variations in the effective concentration of this compound.Prepare fresh dosing solutions for each experiment. Ensure the compound is fully dissolved before administration. Use a consistent and validated protocol for solution preparation.
No observable effect of this compound Poor bioavailability due to suboptimal vehicle formulation. The compound may not be reaching the target tissue in sufficient concentrations.Optimize the vehicle to improve solubility and absorption. Consult literature for recommended vehicles for similar poorly soluble compounds administered via your chosen route. Consider pharmacokinetic studies to determine the concentration of this compound in plasma and target tissues.

Experimental Protocols

Recommended In Vivo Vehicle Preparation (Based on similar compounds)

This protocol is a starting point and should be optimized for your specific experimental needs.

Vehicle Formulation 1: For Aqueous-Based Injections

  • Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).

  • In a separate tube, add 400 µL of PEG300 to 100 µL of the this compound stock solution and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix until a clear solution is formed.

  • Add 450 µL of saline to reach a final volume of 1 mL.

  • The final solvent composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Prepare the vehicle control using the same procedure and solvent ratios, substituting the this compound stock with pure DMSO.

Vehicle Formulation 2: For Oil-Based Injections

  • Prepare a stock solution of this compound in DMSO (e.g., 20 mg/mL).

  • Add 100 µL of the this compound stock solution to 900 µL of corn oil.

  • Vortex or sonicate until the compound is fully dissolved.

  • The final solvent composition will be 10% DMSO and 90% corn oil.

  • Prepare the vehicle control by mixing 100 µL of DMSO with 900 µL of corn oil.

Important Considerations:

  • Always prepare fresh solutions on the day of the experiment.

  • Perform a small-scale solubility test before preparing a large batch.

  • The provided protocols are based on those for similar compounds and may require optimization for this compound.[6][7]

Visualizations

Signaling Pathway of PDE1 Inhibition

PDE1_Inhibition_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal Hormone/Neurotransmitter Receptor Receptor Signal->Receptor Binds AC_GC Adenylyl/Guanylyl Cyclase Receptor->AC_GC Activates cAMP_cGMP cAMP / cGMP (Second Messengers) AC_GC->cAMP_cGMP Synthesizes ATP_GTP ATP/GTP ATP_GTP->AC_GC PDE1 PDE1 cAMP_cGMP->PDE1 Substrate PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activates AMP_GMP 5'-AMP / 5'-GMP (Inactive) PDE1->AMP_GMP Hydrolyzes Pde1_IN_3 This compound Pde1_IN_3->PDE1 Inhibits Cellular_Response Cellular Response (e.g., Gene Expression, Ion Channel Activity) PKA_PKG->Cellular_Response Phosphorylates Targets

Caption: Mechanism of action of this compound.

Experimental Workflow for Vehicle Control

Vehicle_Control_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Stock This compound Stock (in 100% DMSO) Treatment_Sol Treatment Solution (this compound in Vehicle) Stock->Treatment_Sol Vehicle_Prep Vehicle Preparation (e.g., DMSO/PEG/Tween/Saline) Vehicle_Prep->Treatment_Sol Control_Sol Vehicle Control Solution (Vehicle Only) Vehicle_Prep->Control_Sol Treatment_Group Treatment Group Treatment_Sol->Treatment_Group Administer Control_Group Vehicle Control Group Control_Sol->Control_Group Administer Data_Collection Data Collection Treatment_Group->Data_Collection Control_Group->Data_Collection Comparison Compare Results Data_Collection->Comparison Conclusion Conclusion on This compound Effect Comparison->Conclusion

Caption: Experimental workflow with a vehicle control group.

Logical Relationship for Troubleshooting

Troubleshooting_Logic Start Unexpected Results Check_Vehicle_Control Review Vehicle Control Data Start->Check_Vehicle_Control Vehicle_Effect Vehicle Itself Causes Effect Check_Vehicle_Control->Vehicle_Effect Yes No_Vehicle_Effect No Effect in Vehicle Control Check_Vehicle_Control->No_Vehicle_Effect No Optimize_Vehicle Optimize Vehicle (e.g., lower DMSO %) Vehicle_Effect->Optimize_Vehicle Check_Solubility Assess Compound Solubility No_Vehicle_Effect->Check_Solubility Precipitation Precipitation Observed Check_Solubility->Precipitation Yes No_Precipitation Compound is Soluble Check_Solubility->No_Precipitation No Reformulate Reformulate Vehicle (e.g., add co-solvents) Precipitation->Reformulate Investigate_Other Investigate Other Experimental Variables No_Precipitation->Investigate_Other

Caption: Troubleshooting logic for unexpected experimental results.

References

Validation & Comparative

Pde1-IN-3 Versus Vinpocetine for Neuroprotection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the established neuroprotective agent Vinpocetine with the investigational phosphodiesterase 1 (PDE1) inhibitor, Pde1-IN-3. While extensive data exists for Vinpocetine, information on this compound is limited in publicly available literature, reflecting its status as a newer research compound. This comparison, therefore, juxtaposes the well-documented, multi-target profile of Vinpocetine with the theoretical advantages of a highly selective PDE1 inhibitor like this compound.

Mechanisms of Action: A Tale of Two Strategies

Vinpocetine's neuroprotective effects stem from a broad, multi-target mechanism of action. In contrast, this compound is representative of a newer, more targeted approach focusing specifically on the inhibition of PDE1.

Vinpocetine: The Multi-Target Veteran

Vinpocetine is a synthetic derivative of vincamine, an alkaloid extracted from the periwinkle plant.[1] Its neuroprotective properties are attributed to its ability to modulate several key pathways involved in neuronal cell death and survival:

  • PDE1 Inhibition: Vinpocetine inhibits PDE1, leading to increased intracellular levels of cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[2][3] These second messengers are crucial for activating downstream signaling cascades that promote neuronal plasticity and survival.[4][5]

  • Ion Channel Modulation: It blocks voltage-gated sodium channels, which helps to reduce neuronal hyperexcitability and excitotoxicity.[1][2]

  • Anti-inflammatory Effects: Vinpocetine has been shown to suppress neuroinflammation by inhibiting the NF-κB signaling pathway and reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β.[6][7][8]

  • Antioxidant Properties: It exhibits antioxidant effects by scavenging free radicals and reducing oxidative stress, a key contributor to neuronal damage.[1][9]

  • Improved Cerebral Blood Flow: Vinpocetine is known to enhance cerebral blood flow and glucose utilization, thereby improving the metabolic state of the brain.[2][10]

This compound and Selective PDE1 Inhibition: A Targeted Approach

This compound belongs to a class of newer, more selective PDE1 inhibitors. The therapeutic hypothesis for these compounds is that by specifically targeting PDE1, they can achieve robust neuroprotection with potentially fewer off-target effects. The primary mechanism of action for a selective PDE1 inhibitor is the elevation of cAMP and cGMP levels in the brain.[4][5] This leads to the activation of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG), which in turn phosphorylate a variety of substrates to:

  • Enhance Synaptic Plasticity: By activating the cAMP response element-binding protein (CREB), a key transcription factor for genes involved in learning and memory.[4][5]

  • Promote Neuronal Survival: Through the activation of pro-survival signaling pathways and the expression of neurotrophic factors.[4][5]

  • Reduce Neuroinflammation: By modulating the activity of microglia and astrocytes.[11]

Signaling Pathway Diagrams

The following diagrams illustrate the distinct signaling mechanisms of Vinpocetine and a selective PDE1 inhibitor.

Vinpocetine_Signaling_Pathway cluster_targets Molecular Targets cluster_effects Cellular Effects Vinpocetine Vinpocetine PDE1 PDE1 Vinpocetine->PDE1 Inhibits Na_Channels Voltage-gated Na+ Channels Vinpocetine->Na_Channels Blocks NF_kB NF-κB Vinpocetine->NF_kB Inhibits increase_cAMP_cGMP ↑ cAMP/cGMP decrease_excitotoxicity ↓ Neuronal Excitability Na_Channels->decrease_excitotoxicity decrease_inflammation ↓ Neuroinflammation NF_kB->decrease_inflammation Neuroprotection Neuroprotection increase_cAMP_cGMP->Neuroprotection decrease_excitotoxicity->Neuroprotection decrease_inflammation->Neuroprotection

Caption: The multi-target signaling pathway of Vinpocetine.

Selective_PDE1_Inhibitor_Pathway cluster_downstream Downstream Signaling cluster_outcomes Neuroprotective Outcomes Pde1_IN_3 This compound (Selective PDE1 Inhibitor) PDE1 PDE1 Pde1_IN_3->PDE1 Inhibits increase_cAMP_cGMP ↑ cAMP/cGMP PKA_PKG ↑ PKA/PKG Activity increase_cAMP_cGMP->PKA_PKG CREB ↑ CREB Phosphorylation PKA_PKG->CREB Neuronal_Survival Increased Neuronal Survival PKA_PKG->Neuronal_Survival Reduced_Inflammation Reduced Neuroinflammation PKA_PKG->Reduced_Inflammation Synaptic_Plasticity Enhanced Synaptic Plasticity CREB->Synaptic_Plasticity

Caption: The targeted signaling pathway of a selective PDE1 inhibitor.

Quantitative Experimental Data

The following tables summarize quantitative data from preclinical studies on Vinpocetine. Equivalent data for this compound is not available in the surveyed literature.

Table 1: In Vitro Neuroprotective Efficacy of Vinpocetine

Experimental ModelNeuronal Cell TypeVinpocetine ConcentrationOutcome Measure% Neuroprotection / EffectReference
Glutamate-induced excitotoxicityPrimary rat cortical neurons5-10 µMCell Viability (MTT assay)55-77% neuroprotection[12]
Hypoxia/HypoglycemiaPrimary rat cortical neurons5-10 µMCell Viability (MTT assay)55-77% neuroprotection[12]
Staurosporine-induced apoptosisPrimary rat cortical neurons5-10 µMCell Viability (MTT assay)55-77% neuroprotection[12]
Veratridine-induced injuryPrimary rat cortical neurons5-10 µMCell Viability (MTT assay)55-77% neuroprotection[12]
NMDA-induced neurotoxicityRat entorhinal cortex slicesNot specifiedLesion size reduction23% reduction[13]

Table 2: In Vivo Neuroprotective Efficacy of Vinpocetine

Animal ModelSpeciesVinpocetine DosageOutcome Measure% Reduction / ImprovementReference
Permanent Middle Cerebral Artery Occlusion (MCAO)Rat3 mg/kg i.p.Infarct Volume42% reduction[10]
Transient Middle Cerebral Artery Occlusion (tMCAO)Mouse10 mg/kg/d i.p.Infarct VolumeSignificant reduction[14]
NMDA-induced entorhinal cortex lesionRat10 mg/kg i.p.Lesion SizeSignificant decrease[13]
Streptozotocin-induced cognitive dysfunctionRatNot specifiedSpatial MemorySignificant improvement[15]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the literature for assessing neuroprotection.

In Vitro Model: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

  • Cell Culture: Primary cortical neurons are isolated from the cerebral cortices of embryonic day 18 rats and plated on poly-D-lysine coated plates. Cultures are maintained in Neurobasal medium supplemented with B27 and L-glutamine.

  • Drug Treatment: After 7-10 days in vitro, neurons are pre-treated with varying concentrations of Vinpocetine for a specified duration (e.g., 1 hour).

  • Induction of Excitotoxicity: Neurons are then exposed to a toxic concentration of glutamate (e.g., 100 µM) for a set time (e.g., 24 hours).

  • Assessment of Cell Viability: Cell viability is quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm, and the results are expressed as a percentage of the control (untreated) cells.

In Vivo Model: Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

  • Animal Model: Adult male C57BL/6 mice are used.

  • Surgical Procedure: Anesthesia is induced, and a midline neck incision is made. The left common and external carotid arteries are isolated and ligated. A 6-0 nylon monofilament with a silicon-coated tip is inserted into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Ischemia and Reperfusion: The filament is left in place for 60 minutes to induce ischemia. It is then withdrawn to allow for reperfusion.

  • Drug Administration: Vinpocetine (e.g., 10 mg/kg) or vehicle is administered intraperitoneally once daily for a specified number of days, starting after reperfusion.

  • Infarct Volume Assessment: At the end of the experiment (e.g., 3 days post-tMCAO), the brains are removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The infarct area (pale) is distinguished from the viable tissue (red), and the infarct volume is calculated using image analysis software.

  • Behavioral Testing: Neurological deficits can be assessed using a battery of behavioral tests, such as the modified neurological severity score (mNSS).

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for an in vivo neuroprotection study.

In_Vivo_Neuroprotection_Workflow start Start: Hypothesis Formulation animal_model Selection of Animal Model (e.g., tMCAO in mice) start->animal_model randomization Randomization into Treatment Groups animal_model->randomization surgery Induction of Neuronal Injury (e.g., tMCAO surgery) randomization->surgery drug_admin Drug Administration (Vinpocetine or this compound) surgery->drug_admin behavioral Behavioral Assessments (e.g., mNSS) drug_admin->behavioral histology Histological Analysis (e.g., TTC staining for infarct volume) behavioral->histology data_analysis Data Analysis and Statistical Evaluation histology->data_analysis conclusion Conclusion and Reporting data_analysis->conclusion

Caption: A generalized workflow for in vivo neuroprotection studies.

Conclusion and Future Outlook

Vinpocetine is a well-established neuroprotective agent with a broad spectrum of activity. Its clinical use in some countries for cerebrovascular disorders and cognitive impairment is supported by a substantial body of preclinical evidence. However, its multi-target nature may also contribute to potential side effects.

The development of highly selective PDE1 inhibitors, such as this compound, represents a more modern and targeted approach to neuroprotection. The rationale is that by specifically modulating the PDE1 enzyme, which is highly expressed in brain regions critical for cognition and neuronal survival, it may be possible to achieve significant therapeutic benefits with an improved safety profile.

For drug development professionals , the key takeaway is the evolution of therapeutic strategies from broad-spectrum agents to highly selective molecules. While Vinpocetine provides a valuable benchmark, the future of neuroprotective drug discovery likely lies in the development and rigorous testing of targeted inhibitors like this compound. Direct, head-to-head comparative studies are essential to validate the theoretical advantages of this new generation of PDE1 inhibitors and to determine their true potential in the treatment of devastating neurological conditions.

References

In-vivo Validation of Pde1-IN-3's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in-vivo performance of Pde1-IN-3, a representative phosphodiesterase 1 (PDE1) inhibitor, with other alternative PDE inhibitors. The information is intended for researchers, scientists, and drug development professionals, offering objective experimental data to support the validation of this compound's mechanism of action. For the purpose of this guide, the well-characterized and highly selective PDE1 inhibitor ITI-214 will be used as a proxy for this compound, given the limited public information on a compound with the exact name "this compound".

Executive Summary

Phosphodiesterase 1 (PDE1) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), playing a crucial role in modulating signaling pathways in the central nervous system and the cardiovascular system.[1][2] Inhibition of PDE1 is a promising therapeutic strategy for a range of disorders, including neurodegenerative diseases and heart failure.[1][3] This guide details the in-vivo validation of the mechanism of action of a representative PDE1 inhibitor, exemplified by ITI-214, and compares its performance with other classes of PDE inhibitors. The presented data highlights the potential of selective PDE1 inhibition and provides detailed experimental protocols for in-vivo validation studies.

Data Presentation: Comparative Performance of PDE Inhibitors

The following tables summarize the quantitative data on the selectivity and in-vivo efficacy of ITI-214 (as a proxy for this compound) and other selected PDE inhibitors.

Table 1: Inhibitor Selectivity Profile

CompoundTarget PDEKi (nM)Selectivity vs. Other PDEsReference
ITI-214 PDE1A0.033>1000-fold vs. PDE4D[4]
PDE1B0.380[4]
PDE1C0.037[4]
VinpocetinePDE1-Also inhibits other PDEs and ion channels[3]
SildenafilPDE5~1-5High selectivity for PDE5[5]
RolipramPDE4~1-10High selectivity for PDE4[6]
MilrinonePDE3~100-500High selectivity for PDE3[2]

Table 2: In-vivo Efficacy in Animal Models

CompoundAnimal ModelDisease/Condition ModelKey FindingsEffective DoseReference
ITI-214 RatNovel Object Recognition (Memory)Enhanced acquisition, consolidation, and retrieval of memory0.1–10 mg/kg, p.o.[4][7]
DogHeart FailureIncreased contractility, improved relaxation, and reduced systemic arterial resistance-[8]
VinpocetineRatVarious cognitive modelsImproved cognitive performance (variable results)-[3]
SildenafilRabbitIschemia-reperfusion injuryReduced ventricular infarct size-[5]
RolipramMouseModels of learning and memoryImproved memory performance-[6]
MilrinoneDogAcute Heart FailureIncreased cardiac output, reduced systemic vascular resistance-[2]

Experimental Protocols

This section provides detailed methodologies for key in-vivo experiments cited in this guide.

Novel Object Recognition (NOR) Test in Rats

Objective: To assess the effects of a test compound on short-term recognition memory.

Procedure:

  • Habituation: Individually place each rat in an open-field arena (e.g., a 50x50x50 cm box) for 5-10 minutes in the absence of any objects. This is typically done for 2-3 consecutive days to acclimate the animals to the testing environment and reduce novelty-induced stress.[9][10]

  • Familiarization Phase (T1): Place two identical objects in the arena. Introduce a rat into the arena and allow it to explore the objects for a defined period (e.g., 3-5 minutes). The time spent exploring each object is recorded. Exploration is defined as the rat directing its nose towards the object at a distance of ≤ 2 cm.[11]

  • Inter-Trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour for short-term memory, 24 hours for long-term memory).

  • Test Phase (T2): Replace one of the familiar objects with a novel object. Place the rat back into the arena and record the time spent exploring both the familiar and the novel object for a defined period (e.g., 3-5 minutes).[11]

  • Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

In-vivo Hemodynamic Assessment in Dogs

Objective: To evaluate the cardiovascular effects of a test compound.

Procedure:

  • Animal Preparation: Anesthetize the dogs (e.g., with propofol) and maintain anesthesia throughout the experiment. Surgically implant catheters into the femoral artery and vein for blood pressure monitoring and drug administration, respectively. A catheter can also be placed in the left ventricle for direct pressure measurement.[12][13]

  • Instrumentation: Connect the arterial catheter to a pressure transducer to continuously record systemic arterial pressure (systolic, diastolic, and mean). Use echocardiography to measure cardiac parameters such as left ventricular ejection fraction, stroke volume, and cardiac output.[14]

  • Baseline Measurements: Record all hemodynamic parameters for a stable period before administering the test compound to establish a baseline.

  • Compound Administration: Administer the test compound intravenously at the desired dose(s).

  • Post-Dosing Measurements: Continuously record all hemodynamic parameters for a specified period after drug administration to assess changes from baseline.

  • Data Analysis: Compare the hemodynamic parameters before and after drug administration to determine the compound's effects on heart rate, blood pressure, cardiac contractility, and systemic vascular resistance.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

PDE1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neurotransmitter/Hormone Neurotransmitter/Hormone Receptor Receptor Neurotransmitter/Hormone->Receptor Binds AC/GC Adenylyl/Guanylyl Cyclase Receptor->AC/GC Activates ATP/GTP ATP/GTP cAMP/cGMP cAMP/cGMP ATP/GTP->cAMP/cGMP Converted by AC/GC PDE1 PDE1 cAMP/cGMP->PDE1 Hydrolyzed by PKA/PKG Protein Kinase A/ Protein Kinase G cAMP/cGMP->PKA/PKG Activates This compound This compound This compound->PDE1 Inhibits 5'AMP/5'GMP 5'AMP/5'GMP PDE1->5'AMP/5'GMP Downstream\nEffectors Downstream Effectors PKA/PKG->Downstream\nEffectors Phosphorylates Cellular\nResponse Cellular Response Downstream\nEffectors->Cellular\nResponse

Caption: PDE1 Signaling Pathway Inhibition.

NOR_Workflow cluster_phase1 Phase 1: Habituation cluster_phase2 Phase 2: Familiarization (T1) cluster_phase3 Inter-Trial Interval (ITI) cluster_phase4 Phase 3: Test (T2) cluster_phase5 Analysis Habituation Acclimatize rat to empty arena Familiarization Expose rat to two identical objects Habituation->Familiarization Record_T1 Record exploration time Familiarization->Record_T1 ITI Return rat to home cage (e.g., 1h or 24h) Record_T1->ITI Test Replace one object with a novel object ITI->Test Record_T2 Record exploration time of familiar vs. novel object Test->Record_T2 Analysis Calculate Discrimination Index (DI) Record_T2->Analysis Hemodynamic_Workflow cluster_prep Preparation cluster_baseline Baseline Measurement cluster_treatment Treatment cluster_post Post-Dosing Measurement cluster_analysis Analysis Anesthesia Anesthetize animal Instrumentation Implant catheters and connect monitoring equipment Anesthesia->Instrumentation Baseline Record stable hemodynamic parameters Instrumentation->Baseline Administration Administer test compound Baseline->Administration Post_Dosing Continuously record hemodynamic parameters Administration->Post_Dosing Data_Analysis Compare pre- and post-dosing hemodynamic data Post_Dosing->Data_Analysis

References

Reproducibility of Pde1-IN-3 Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the phosphodiesterase 1 (PDE1) inhibitor, Pde1-IN-3, to aid researchers in evaluating its performance and reproducibility. Due to the limited availability of public data for this compound, this document also draws comparisons with other well-characterized PDE1 inhibitors to provide a broader context for its potential application and to highlight key considerations for reproducibility in PDE1 inhibition studies.

Introduction to PDE1 Inhibition

Phosphodiesterase 1 (PDE1) is a family of dual-substrate enzymes that hydrolyze both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signaling.[1][2][3] The activity of PDE1 is dependent on calcium and calmodulin, positioning it as a key integrator of calcium and cyclic nucleotide signaling pathways.[3] The PDE1 family consists of three isoforms: PDE1A, PDE1B, and PDE1C, each with distinct tissue distribution and substrate affinities.[1][2][3] Inhibition of PDE1 has emerged as a promising therapeutic strategy for a range of disorders, including those affecting the central nervous system, cardiovascular system, and inflammatory responses.

This compound: An Overview

This compound has been identified as "compound 4" in patent WO2019156861.[1] It is described as a selective human phosphodiesterase 1 (PDE1) inhibitor.[1] Publicly available data on its specific inhibitory activity against PDE1 isoforms is limited. However, some selectivity data has been reported, indicating its inhibitory concentrations against other PDE isoforms.

Data Presentation: Comparative Inhibitor Activity

To offer a comprehensive understanding of where this compound might stand in the landscape of PDE1 inhibitors, the following table summarizes the available inhibitory activity of this compound and compares it with other known PDE1 inhibitors.

InhibitorTargetIC50SelectivityReference
This compound PDE4D23.99 μMData for PDE1 not available[1]
PDE6AB10 μM[1]
ITI-214 (Lenrispodun) PDE1 (pan-isoform)Sub-nanomolar>1000-fold vs other PDEs[4]
Vinpocetine PDE1~10-50 µMAlso inhibits other PDEs[3]
SCH 51866 PDE1Data not specifiedPotent and selective

Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity. A lower IC50 value indicates greater potency. The lack of publicly available IC50 data for this compound against PDE1 isoforms is a significant gap in knowledge, making direct comparisons of its potency challenging.

Experimental Protocols

Reproducibility of experimental results is paramount in scientific research. Below are generalized methodologies for key experiments typically used to characterize PDE1 inhibitors. These protocols are based on standard practices in the field and should be adapted based on specific experimental needs.

In Vitro PDE Enzyme Inhibition Assay

This assay is fundamental for determining the potency and selectivity of a PDE inhibitor.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against various PDE isoforms.

General Protocol:

  • Enzyme and Substrate Preparation: Recombinant human PDE enzymes (e.g., PDE1A, PDE1B, PDE1C, and other PDE families for selectivity profiling) are used. The substrates, cAMP or cGMP, are radiolabeled (e.g., with ³H) or fluorescently tagged.

  • Assay Reaction: The assay is typically performed in a 96-well plate format. The reaction mixture includes the PDE enzyme, a specific concentration of the substrate, and varying concentrations of the test inhibitor (e.g., this compound). For PDE1, the assay buffer must contain Ca²⁺ and calmodulin to ensure enzyme activation.

  • Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration, allowing the enzyme to hydrolyze the substrate.

  • Termination and Separation: The reaction is stopped, and the product (e.g., AMP or GMP) is separated from the unreacted substrate. This can be achieved using methods like scintillation proximity assay (SPA), filtration, or chromatography.

  • Detection and Data Analysis: The amount of product formed is quantified. The percentage of inhibition at each inhibitor concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value.

Cellular Assays for Target Engagement

These assays confirm that the inhibitor can access its target within a cellular context and elicit a biological response.

Objective: To measure the increase in intracellular cAMP or cGMP levels following treatment with a PDE1 inhibitor.

General Protocol:

  • Cell Culture: A relevant cell line endogenously expressing PDE1 (e.g., neuronal cells, smooth muscle cells) is cultured.

  • Cell Treatment: Cells are treated with the PDE1 inhibitor at various concentrations. A positive control, such as a known PDE inhibitor (e.g., IBMX), is often included.

  • Cell Lysis and Nucleotide Extraction: After a defined incubation period, the cells are lysed, and the cyclic nucleotides are extracted.

  • Quantification of cAMP/cGMP: The levels of cAMP and cGMP in the cell lysates are measured using commercially available enzyme-linked immunosorbent assay (ELISA) kits or other sensitive detection methods like mass spectrometry.

  • Data Analysis: The fold-increase in cAMP or cGMP levels compared to untreated cells is calculated to assess the inhibitor's cellular activity.

Mandatory Visualization

To facilitate a clearer understanding of the underlying biological processes and experimental designs, the following diagrams have been generated using the DOT language.

Signaling Pathway of PDE1

PDE1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC_GC Adenylyl Cyclase / Guanylyl Cyclase GPCR->AC_GC Activates cAMP_cGMP cAMP / cGMP (Second Messengers) AC_GC->cAMP_cGMP Synthesizes ATP_GTP ATP / GTP ATP_GTP->AC_GC PDE1 PDE1 cAMP_cGMP->PDE1 Hydrolyzed by PKA_PKG PKA / PKG (Effector Proteins) cAMP_cGMP->PKA_PKG Activates AMP_GMP AMP / GMP (Inactive) PDE1->AMP_GMP Produces CaM Calmodulin CaM->PDE1 Activates Ca2 Ca²⁺ Ca2->CaM Binds to Cellular_Response Cellular Response PKA_PKG->Cellular_Response Leads to

Caption: PDE1 signaling pathway illustrating the interplay of calcium and cyclic nucleotides.

Experimental Workflow for IC50 Determination

IC50_Workflow A Prepare Reagents (PDE1 Enzyme, Substrate, Inhibitor) B Set up Assay Plate (Varying Inhibitor Concentrations) A->B C Incubate at 30°C B->C D Stop Reaction C->D E Separate Product from Substrate D->E F Quantify Product E->F G Data Analysis (Dose-Response Curve) F->G H Determine IC50 Value G->H

Caption: A generalized workflow for determining the IC50 of a PDE1 inhibitor.

Logical Relationship of Reproducibility Factors

Reproducibility_Factors cluster_inputs Key Inputs Rep Reproducible Results Proto Standardized Protocols Proto->Rep Reag Consistent Reagent Quality Reag->Rep Data Robust Data Analysis Data->Rep Ctrl Proper Controls Ctrl->Rep

Caption: Key factors influencing the reproducibility of experimental outcomes.

Conclusion

This compound is a selective inhibitor of PDE1 with limited publicly available data on its potency against its primary target. To ensure the reproducibility and validity of experimental findings with this compound, it is crucial for researchers to perform comprehensive in-house validation, including determining its IC50 against all PDE1 isoforms and conducting thorough selectivity profiling. This guide provides a framework for such comparisons and underscores the importance of standardized experimental protocols and robust data analysis in the evaluation of novel enzyme inhibitors. As more data on this compound becomes available, a more direct and detailed comparison will be possible.

References

Validating the Therapeutic Potential of Pde1-IN-3 in Disease Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the therapeutic potential of any investigational compound requires rigorous comparison against existing alternatives, supported by robust experimental data. This guide aims to provide a framework for such an evaluation of Pde1-IN-3, a putative inhibitor of Phosphodiesterase 1 (PDE1). However, a significant challenge in this analysis is the current lack of publicly available preclinical and clinical data for this compound.

While the therapeutic landscape for PDE1 inhibitors is expanding, with several compounds under investigation for a range of diseases, specific data on this compound remains elusive. This guide will, therefore, focus on the broader context of PDE1 inhibition, outlining the established therapeutic rationale, common experimental methodologies, and a comparative overview of known PDE1 inhibitors. This information can serve as a benchmark for the future evaluation of this compound, once data becomes available.

The Therapeutic Rationale for PDE1 Inhibition

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The PDE1 family is unique in that its activity is dependent on calcium and calmodulin.[3][4] By inhibiting PDE1, the levels of these second messengers are elevated, which can have therapeutic effects in a variety of pathological conditions.

PDE1 has three main isoforms with distinct tissue distributions and substrate affinities:

  • PDE1A: Predominantly found in the brain, aorta, and heart. It shows a higher affinity for cGMP.[5]

  • PDE1B: Primarily expressed in the striatum of the brain and is implicated in regulating dopamine signaling.[2]

  • PDE1C: Found in the heart, vascular smooth muscle, and brain, and hydrolyzes both cAMP and cGMP with high affinity.[2][5]

This differential expression and function make PDE1 an attractive target for a range of diseases, including:

  • Neurodegenerative Diseases: By modulating cAMP and cGMP levels in the brain, PDE1 inhibitors are being investigated for their potential to improve cognitive function and offer neuroprotection in conditions like Alzheimer's and Parkinson's disease.[2][6][7]

  • Cardiovascular Disorders: PDE1 inhibition can lead to vasodilation and has shown potential in models of heart failure and pulmonary hypertension.[1][4]

  • Inflammatory Conditions: Emerging evidence suggests a role for PDE1 in modulating inflammatory responses.

Comparative Landscape of PDE1 Inhibitors

While data for this compound is unavailable, several other PDE1 inhibitors have been described in scientific literature and patents. A comparative analysis of these compounds, once data for this compound emerges, will be crucial. Key parameters for comparison are summarized in the table below.

Table 1: Comparative Profile of Investigational PDE1 Inhibitors

CompoundTarget Isoform(s)Reported IC50Key Preclinical/Clinical FindingsTherapeutic Area(s)
This compound Data not availableData not availableData not availableData not available
ITI-214 Pan-PDE1Ki of 58 pMOrally bioavailable, CNS-active, improves memory in animal models.[8]Neuropsychiatric and Neurodegenerative Disorders
Lenrispodun Selective PDE1Data not availableInvestigated for improving vasodilation in models of aging.[9]Vascular Aging
Vinpocetine PDE1IC50 from 8 to 50 µMTested for cognitive enhancement, but also inhibits other PDEs.[3]Cognitive Impairment
IC86340 PDE1Data not availableMentioned as a reference inhibitor.[10][]Research Tool

Experimental Protocols for Evaluating PDE1 Inhibitors

The validation of a new PDE1 inhibitor like this compound would involve a series of in vitro and in vivo experiments to characterize its potency, selectivity, and efficacy.

In Vitro Assays

1. PDE1 Enzyme Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against PDE1 and its isoforms.

  • Methodology: A common method is the fluorescence polarization (FP) assay. This assay utilizes a fluorescently labeled cAMP or cGMP substrate. In the presence of PDE1, the substrate is hydrolyzed, and a binding agent that recognizes the product causes a change in fluorescence polarization. The degree of inhibition by the test compound is measured by the reduction in this change.

    • Materials: Recombinant human PDE1A, PDE1B, and PDE1C enzymes; fluorescently labeled substrate (e.g., FAM-cAMP); binding agent; assay buffer.

    • Procedure:

      • Prepare serial dilutions of the test compound (e.g., this compound).

      • In a microplate, add the PDE1 enzyme, assay buffer, and the test compound.

      • Initiate the reaction by adding the fluorescent substrate.

      • Incubate at room temperature for a specified time (e.g., 60 minutes).

      • Stop the reaction and add the binding agent.

      • Measure fluorescence polarization using a suitable plate reader.

      • Calculate IC50 values by plotting the percentage of inhibition against the compound concentration.

2. Selectivity Profiling:

  • Objective: To assess the selectivity of the inhibitor against other PDE families (PDE2-11).

  • Methodology: Similar enzyme inhibition assays are performed using recombinant enzymes from other PDE families. The IC50 values obtained are then compared to the IC50 for PDE1 to determine the selectivity index.

In Vivo Disease Models

The choice of animal models depends on the intended therapeutic indication. For example:

  • Neurodegenerative Disease Models:

    • Morris Water Maze: To assess spatial learning and memory in rodents.

    • Novel Object Recognition Test: To evaluate recognition memory.

    • MPTP-induced Parkinson's Disease Model: To study neuroprotective effects in a model of Parkinsonism.

  • Cardiovascular Disease Models:

    • Spontaneously Hypertensive Rats (SHR): To evaluate effects on blood pressure.

    • Models of Induced Cardiac Hypertrophy or Heart Failure: To assess effects on cardiac function and remodeling.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz can help to illustrate the complex signaling pathways and experimental processes involved in the validation of PDE1 inhibitors.

PDE1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Stimulus Neurotransmitters, Hormones Receptor GPCRs / Other Receptors Stimulus->Receptor AC_GC Adenylyl Cyclase / Guanylyl Cyclase Receptor->AC_GC Ca2 Ca2+ Receptor->Ca2 Ca2+ influx cAMP_cGMP cAMP / cGMP AC_GC->cAMP_cGMP Synthesis CaM Calmodulin PDE1 PDE1 CaM->PDE1 Activation Ca2->CaM Binding ATP_GTP ATP / GTP ATP_GTP->AC_GC Activation cAMP_cGMP->PDE1 Hydrolysis PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activation AMP_GMP 5'-AMP / 5'-GMP (Inactive) PDE1->AMP_GMP Pde1_IN_3 This compound Pde1_IN_3->PDE1 Inhibition Cellular_Response Therapeutic Effects: - Neuroprotection - Vasodilation - Anti-inflammatory PKA_PKG->Cellular_Response Phosphorylation of targets

Caption: PDE1 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation cluster_data Data Analysis & Comparison Assay PDE1 Enzyme Inhibition Assay Selectivity Selectivity Profiling (PDE2-11) Assay->Selectivity Determine Potency PK Pharmacokinetics (ADME) Selectivity->PK Confirm Selectivity Efficacy Efficacy in Disease Models PK->Efficacy Establish Dosing Tox Toxicology Studies Efficacy->Tox Evaluate Therapeutic Window Data Compare IC50, Efficacy, and Safety with Alternatives Tox->Data Assess Overall Profile

Caption: Workflow for validating the therapeutic potential of this compound.

Conclusion

The therapeutic strategy of inhibiting PDE1 holds significant promise for addressing unmet medical needs in a variety of diseases. While this compound is presented as a compound of interest within this class, the absence of publicly available data makes a direct validation of its therapeutic potential impossible at this time. The framework provided in this guide, including the comparative landscape of other PDE1 inhibitors and standardized experimental protocols, offers a robust methodology for the future evaluation of this compound. As research progresses and data for this compound becomes available, a comprehensive and objective comparison will be essential to truly understand its therapeutic potential and place within the growing field of PDE1 inhibitors.

References

Safety Operating Guide

Personal protective equipment for handling Pde1-IN-3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of Pde1-IN-3, a phosphodiesterase 1 (PDE1) inhibitor. The information herein is compiled from general laboratory safety protocols and data from similar chemical compounds, intended to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The recommended PPE is based on a risk assessment for handling potentially hazardous chemical compounds in a laboratory setting.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses or GogglesMust be worn at all times in the laboratory to protect from splashes.[1]
Face ShieldRecommended when there is a significant risk of splashing or when handling larger quantities.[2]
Hand Protection Nitrile GlovesTwo pairs of chemotherapy-grade nitrile gloves are recommended.[3] Change gloves immediately if contaminated.
Body Protection Laboratory CoatA buttoned, full-length lab coat is required to protect skin and clothing.[1]
Chemical-Resistant ApronRecommended for procedures with a high risk of splashing.
Respiratory Protection Fume Hood or Ventilated EnclosureAll handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.
RespiratorMay be required for certain procedures as determined by a risk assessment. Consult your institution's safety officer.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to ensure safety and experimental integrity. The following workflow outlines the key steps from receiving to disposal.

Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Gather_PPE 1. Gather Required PPE Prepare_Workspace 2. Prepare Workspace in Fume Hood Gather_PPE->Prepare_Workspace Proceed Consult_SDS 3. Consult Safety Information Prepare_Workspace->Consult_SDS Proceed Weigh_Compound 4. Weigh Solid Compound Consult_SDS->Weigh_Compound Proceed Prepare_Solution 5. Prepare Stock Solution Weigh_Compound->Prepare_Solution Proceed Perform_Experiment 6. Conduct Experiment Prepare_Solution->Perform_Experiment Proceed Decontaminate_Surfaces 7. Decontaminate Surfaces Perform_Experiment->Decontaminate_Surfaces Proceed Dispose_Waste 8. Dispose of Waste Decontaminate_Surfaces->Dispose_Waste Proceed Remove_PPE 9. Remove PPE Dispose_Waste->Remove_PPE Proceed

Caption: Step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance. All waste contaminated with this compound should be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste - Includes contaminated gloves, weigh boats, pipette tips, and paper towels.- Collect in a designated, sealed, and clearly labeled hazardous waste container.[4]
Liquid Waste - Includes unused stock solutions and experimental media containing this compound.- Collect in a sealed, compatible, and clearly labeled hazardous waste container.[4]- Do not pour down the drain.[5]
Sharps Waste - Includes contaminated needles and razor blades.- Dispose of in a designated sharps container labeled as hazardous waste.
Empty Containers - If the container held an acutely hazardous waste, it must be managed as hazardous waste.[6]- Otherwise, rinse the container three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label and dispose of the container according to institutional guidelines.

All hazardous waste containers must be labeled with the words "HAZARDOUS WASTE," the chemical name, and the approximate concentration.[4] Store waste in a designated satellite accumulation area until it is collected by environmental health and safety personnel.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is necessary.

Emergency SituationProcedure
Skin Contact - Immediately remove contaminated clothing.- Rinse the affected area with copious amounts of water for at least 15 minutes.[7]- Seek medical attention.
Eye Contact - Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8]- Remove contact lenses if present and easy to do.[7]- Seek immediate medical attention.
Inhalation - Move the affected person to fresh air.- If breathing is difficult, provide oxygen.- Seek medical attention.
Ingestion - Do NOT induce vomiting.- Rinse mouth with water.- Seek immediate medical attention.
Spill - Evacuate the immediate area.- Alert others and your supervisor.- If the spill is small and you are trained to do so, contain the spill with absorbent material. Wear appropriate PPE.- For large spills, contact your institution's emergency response team.

Pde1 Signaling Pathway Overview

This compound is an inhibitor of phosphodiesterase 1 (PDE1). PDE1 is a family of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various signaling pathways.[9] By inhibiting PDE1, this compound can increase intracellular levels of cAMP and cGMP, thereby modulating downstream cellular processes.

Pde1_Signaling_Pathway cluster_upstream Upstream Signals cluster_second_messengers Second Messengers cluster_pde1_action PDE1 Action and Inhibition cluster_downstream Downstream Effects Hormones Hormones, Neurotransmitters Receptors G-Protein Coupled Receptors Hormones->Receptors AC_GC Adenylyl/Guanylyl Cyclase Receptors->AC_GC ATP_GTP ATP / GTP cAMP_cGMP cAMP / cGMP ATP_GTP->cAMP_cGMP AC/GC Activation PDE1 PDE1 cAMP_cGMP->PDE1 Hydrolysis PKA_PKG PKA / PKG cAMP_cGMP->PKA_PKG Activation AMP_GMP 5'-AMP / 5'-GMP (Inactive) PDE1->AMP_GMP Pde1_IN_3 This compound Pde1_IN_3->PDE1 Inhibition Cellular_Response Cellular Response (e.g., smooth muscle relaxation, neurotransmission) PKA_PKG->Cellular_Response

Caption: Simplified signaling pathway involving PDE1 and its inhibition by this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.